Benzyl methyl malonate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-O-benzyl 1-O-methyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)7-11(13)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZDBFOEWAQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341299 | |
| Record name | Benzyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52267-39-7 | |
| Record name | Benzyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzyl Methyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) methyl malonate (CAS No. 52267-39-7), also known as malonic acid benzyl methyl ester, is a diester with significant applications in organic synthesis.[1][2] As a versatile chemical intermediate, it serves as a critical building block for a wide array of complex molecules.[3] Its utility is primarily derived from the presence of an active methylene (B1212753) group flanked by two carbonyl groups, which facilitates numerous synthetic transformations.[3] This compound is extensively used in the synthesis of pharmaceutical precursors, agrochemicals like pesticides and herbicides, and other specialty chemicals such as dyes and fragrances.[3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, reactivity, and safety information.
Core Chemical and Physical Properties
The fundamental physical and chemical properties of benzyl methyl malonate are summarized below. These values are essential for its handling, application in reactions, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][4] |
| Molecular Weight | 208.21 g/mol | [1][4][5] |
| CAS Number | 52267-39-7 | [1][2][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][5] |
| Boiling Point | 125 °C at 0.5 mmHg[5] 333.5 °C at 760 mmHg[2] | [2][5] |
| Density | 1.15 g/mL at 25 °C[5] 1.164 g/cm³[2] | [2][5] |
| Refractive Index (n20/D) | 1.502[5] 1.507[2] | [2][5] |
| Flash Point | 129.5 °C | [2] |
| Solubility | Slightly soluble in water | [6] |
| Purity (Assay) | Typically >90% or >96% (GC) | [1][5] |
| Common Impurities | <10% dimethyl malonate | [5][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra are available and confirm the compound's structure.[4][8] The 1H NMR spectrum shows characteristic signals for the methyl, methylene, and benzyl protons.
-
Infrared (IR) Spectroscopy : IR spectral data for this compound is available, which is useful for identifying the carbonyl (C=O) stretching frequencies of the ester groups.[9]
-
Mass Spectrometry (MS) : Mass spectrometry data is available for this compound.[9] In electron impact mass spectrometry of similar 2-substituted diethyl malonate derivatives, a primary fragmentation pathway involves the loss of the malonate moiety.[10] For benzyl-containing malonates, a peak at m/z = 91, corresponding to the benzyl or tropylium (B1234903) ion, is a common feature.[11]
Reactivity and Synthetic Applications
This compound is a key reagent in organic synthesis, primarily due to the reactivity of the α-carbon of the methylene group.
Core Reactivity: The protons on the carbon between the two carbonyl groups (the α-carbon) are acidic and can be readily removed by a base to form a stable enolate. This nucleophilic enolate is central to the synthetic utility of malonic esters.
Key Reactions:
-
Malonic Ester Synthesis : this compound is an excellent substrate for the malonic ester synthesis. The process typically involves:
-
Deprotonation : Formation of the enolate using a suitable base (e.g., sodium ethoxide).
-
Alkylation : The enolate acts as a nucleophile, reacting with an alkyl halide (or other electrophile) to form a substituted malonic ester.
-
Hydrolysis and Decarboxylation : Saponification of the ester groups followed by heating in the presence of acid leads to the loss of carbon dioxide and the formation of a substituted carboxylic acid.
-
-
Knoevenagel Condensation : It can participate in Knoevenagel condensation reactions with aldehydes and ketones, catalyzed by a weak base, to form α,β-unsaturated compounds.[12]
-
Intermediate in Complex Syntheses : Its dual ester functionalities and active methylene group make it an indispensable intermediate for producing a variety of pharmaceutical and agrochemical products.[3][13]
Experimental Protocols
While specific proprietary synthesis methods may vary, the following sections outline generalized experimental methodologies relevant to this compound.
Illustrative Synthesis of this compound
The synthesis of this compound can be achieved via the mono-alkylation of a malonic acid precursor. A common route involves the reaction of methyl malonate with benzyl bromide.
Methodology:
-
Enolate Formation : Dissolve methyl malonate in a suitable anhydrous solvent (e.g., ethanol (B145695) or THF). Add one equivalent of a strong base, such as sodium ethoxide, portion-wise at 0 °C to form the sodium enolate.
-
Alkylation : To the stirred solution of the enolate, add one equivalent of benzyl bromide dropwise, maintaining the temperature. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Workup : Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.[5]
General Protocol for Alkylation and Decarboxylation
This protocol describes a typical use case for this compound in a malonic ester synthesis.
Methodology:
-
Deprotonation : In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent like THF. Cool the solution to 0 °C. Add a strong base (e.g., sodium hydride or sodium ethoxide) portion-wise. Allow the mixture to stir for 30-60 minutes.
-
Alkylation : Add the desired alkyl halide (R-X) dropwise to the enolate solution at 0 °C. After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Saponification : After confirming the reaction's completion (via TLC or GC-MS), add an aqueous solution of a strong base (e.g., NaOH or KOH) and heat the mixture to reflux to hydrolyze both ester groups.
-
Acidification & Decarboxylation : Cool the reaction mixture and acidify with a strong acid (e.g., HCl) until the pH is ~1-2. Gently heat the acidic solution to promote decarboxylation, which is observed by the evolution of CO₂ gas.
-
Isolation : After gas evolution ceases, cool the mixture and extract the desired carboxylic acid product with an appropriate organic solvent. The product can then be purified by standard methods such as recrystallization or chromatography.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following information is derived from available safety data sheets.
| Hazard Category | Description | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| GHS Signal Word | Warning | [4] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 type dust mask (US). | [4][5] |
| Storage Class | 10 - Combustible liquids. | [5][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [14] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [14] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | [14] |
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 52267-39-7 [chemnet.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Benzyl 3-methyl propanedioate | C11H12O4 | CID 572135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 90 52267-39-7 [sigmaaldrich.com]
- 6. This compound, 95% | Fisher Scientific [fishersci.ca]
- 7. This compound 90 52267-39-7 [sigmaaldrich.com]
- 8. This compound(52267-39-7) 1H NMR spectrum [chemicalbook.com]
- 9. This compound(52267-39-7) IR Spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities - Google Patents [patents.google.com]
- 13. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Benzyl Methyl Malonate (CAS: 52267-39-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) methyl malonate (CAS: 52267-39-7) is a diester of malonic acid that serves as a versatile intermediate in organic synthesis. Its unique structural features, possessing both methyl and benzyl ester functionalities, allow for differential reactivity and make it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Benzyl methyl malonate, with a particular focus on its role in pharmaceutical development. Detailed experimental protocols and visual diagrams of synthetic pathways are included to facilitate its practical application in a laboratory setting.
Physicochemical Properties
This compound is a colorless to light yellow, clear liquid.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 52267-39-7 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| Boiling Point | 125 °C at 0.5 mmHg | |
| Density | 1.15 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.502 | |
| Solubility | Slightly soluble in water. | [3] |
| Purity | >96.0% (GC) | [1] |
| Synonyms | Malonic Acid Benzyl Methyl Ester, Methyl benzyl malonate | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the alkylation of a malonic acid monoester. A plausible and detailed experimental protocol, adapted from established procedures for similar malonic ester alkylations, is provided below.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl potassium malonate
-
Benzyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl potassium malonate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred solution, add benzyl bromide (1.05 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
-
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly central nervous system (CNS) drugs. Its utility lies in its ability to introduce a benzyl group and a reactive methylene (B1212753) group, which can be further functionalized.
Precursor to Anticonvulsants: The Synthesis of Felbamate
A significant application of substituted malonates is in the synthesis of the anticonvulsant drug Felbamate (2-phenyl-1,3-propanediol dicarbamate).[5] While the direct precursor to Felbamate is typically diethyl phenylmalonate, this compound can be envisioned as a closely related intermediate in analogous synthetic strategies. The general pathway involves the reduction of the malonate ester to a diol, followed by carbamoylation.
Experimental Protocol: Synthesis of 2-Phenyl-1,3-propanediol (B123019) (Felbamate Intermediate)
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, prepare a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere.
-
Addition of Malonate: Cool the suspension in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining a gentle reflux.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching and Work-up:
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-phenyl-1,3-propanediol.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Visualizing Synthetic Pathways and Workflows
To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict the key chemical transformations and a general experimental workflow.
References
An In-depth Technical Guide to the Synthesis and Characterization of Benzyl Methyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of benzyl (B1604629) methyl malonate, a valuable intermediate in organic synthesis. The document details a robust synthetic protocol, methods for purification, and in-depth characterization using various spectroscopic techniques. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.
Synthesis of Benzyl Methyl Malonate
The synthesis of this compound is most effectively achieved through the transesterification of dimethyl malonate with benzyl alcohol. This method offers a high yield and utilizes readily available starting materials. The reaction is typically catalyzed by a solid acid catalyst, such as modified ceria (CeO₂) or zirconia (ZrO₂), which allows for easy separation and catalyst recycling.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol: Transesterification
This protocol is based on established methods for the transesterification of dialkyl malonates.
Materials:
-
Dimethyl malonate (DMM)
-
Benzyl alcohol (BA)
-
Sulphated Ceria-Zirconia (SCZ) solid acid catalyst
-
Anhydrous toluene (B28343) (optional, as solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
-
Heating mantle with magnetic stirring
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: The sulphated ceria-zirconia (SCZ) catalyst can be prepared via impregnation methods as described in the literature.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl malonate and benzyl alcohol. A typical molar ratio of DMM to BA is 1:5 to drive the equilibrium towards the product.
-
Catalyst Addition: Add the SCZ catalyst to the reaction mixture. A typical catalyst loading is a small percentage of the total reactant weight.
-
Reaction Conditions: Heat the mixture to 140°C with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) and is generally complete within 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid acid catalyst. The catalyst can be washed with a solvent like acetone, dried, and calcined for reuse.
-
Remove the excess benzyl alcohol and the methanol (B129727) byproduct under reduced pressure using a rotary evaporator.
-
-
Purification: The crude this compound is purified by vacuum distillation. The fraction boiling at approximately 125°C at 0.5 mmHg is collected.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected physical properties and spectroscopic data.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| CAS Number | 52267-39-7 | [2] |
| Appearance | Colorless to light yellow, clear liquid | [1] |
| Boiling Point | 125 °C at 0.5 mmHg | |
| Density | 1.15 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.502 |
Spectroscopic Data
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
¹H NMR Data (400 MHz, CDCl₃) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.31 - 7.34 | m | 5H | Ar-H |
| 5.16 | s | 2H | -O-CH₂ -Ph |
| 3.69 | s | 3H | -O-CH₃ |
| 3.41 | s | 2H | -CO-CH₂ -CO- |
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C =O (Ester) |
| ~135 | Ar-C (Quaternary) |
| ~128.5 | Ar-C H |
| ~128.2 | Ar-C H |
| ~128.0 | Ar-C H |
| ~67 | -O-C H₂-Ph |
| ~52 | -O-C H₃ |
| ~41 | -CO-C H₂-CO- |
The IR spectrum is used to identify the functional groups present in the molecule.
Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1735-1750 | Strong | C=O stretch (ester carbonyl) |
| ~1450, ~1500 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1200-1300 | Strong | C-O stretch (ester) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak at m/z = 208, corresponding to the molecular weight of this compound.
-
Major Fragments:
-
m/z = 91: Tropylium ion ([C₇H₇]⁺), a very common and stable fragment from the benzyl group.
-
m/z = 107: [C₇H₇O]⁺, from cleavage of the ester group.
-
m/z = 149: [M - OCH₃]⁺
-
m/z = 177: [M - CH₂COOCH₃]⁺
-
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols as necessary for their specific experimental conditions.
References
An In-depth Technical Guide to Benzyl Methyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of benzyl (B1604629) methyl malonate, a key intermediate in organic synthesis. This document is intended for use by professionals in research and development, particularly within the pharmaceutical and fine chemical industries.
Core Chemical and Physical Properties
Benzyl methyl malonate (CAS No. 52267-39-7) is a diester of malonic acid, featuring both a methyl and a benzyl ester group.[1] Its structure lends it to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[2]
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₄ | [3][4][5][6] |
| Linear Formula | C₆H₅CH₂OCOCH₂COOCH₃ | [1][4][7] |
| Molecular Weight | 208.21 g/mol | [1][3][4][6][7] |
| CAS Number | 52267-39-7 | [1][3][4][5][6][7] |
| Appearance | Colorless to light yellow liquid | [1][3][7] |
| Boiling Point | 125 °C @ 0.5 mmHg333.5 °C @ 760 mmHg | [1][7][5] |
| Density | 1.15 g/mL at 25 °C1.164 g/cm³ | [1][7][5] |
| Refractive Index | n20/D 1.502 | [1][7] |
Synthesis of this compound
This compound is commonly prepared via the malonic ester synthesis. This method involves the alkylation of a malonate ester enolate with a suitable benzyl halide. The following protocol is a representative procedure adapted from established methods for similar malonic esters.
This protocol details the synthesis of this compound from dimethyl malonate and benzyl chloride.
Materials:
-
Sodium metal
-
Anhydrous methanol (B129727)
-
Dimethyl malonate
-
Benzyl chloride
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for extraction and purification (e.g., diethyl ether, water)
Procedure:
-
Preparation of Sodium Methoxide (B1231860): In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve clean sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by cooling if necessary. Continue stirring until all the sodium has reacted to form a solution of sodium methoxide.
-
Formation of the Malonate Enolate: To the freshly prepared sodium methoxide solution, add dimethyl malonate dropwise via a dropping funnel. The addition should be done at a moderate rate to control the reaction temperature. Stir the mixture for a period to ensure complete formation of the sodium salt of the malonate enolate.
-
Alkylation with Benzyl Chloride: Following the formation of the enolate, add benzyl chloride dropwise to the reaction mixture.
-
Reaction Completion and Workup: After the addition of benzyl chloride, heat the mixture to reflux with continuous stirring. Monitor the reaction until it is neutral to moist litmus (B1172312) paper, indicating the consumption of the base.
-
Solvent Removal and Extraction: Once the reaction is complete, remove the methanol by distillation. To the residue, add water to dissolve the sodium chloride byproduct. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.
-
Purification: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by vacuum distillation to yield pure this compound.
The following diagram illustrates the key logical steps involved in the synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the methylene (B1212753) group flanked by two carbonyls and the differential reactivity of its two ester groups.
-
Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of various pharmaceutical compounds. The malonic ester framework allows for the introduction of diverse substituents, which is a key strategy in building complex drug molecules.[2]
-
Fine Chemical Synthesis: Beyond pharmaceuticals, it is used in the creation of specialty chemicals, including certain agrochemicals.[2]
-
Research and Development: In a laboratory setting, it is employed as a reagent for developing new synthetic methodologies and for the preparation of novel chemical entities for biological screening.
References
- 1. prepchem.com [prepchem.com]
- 2. CN103936588A - Green and clean process for preparing malonate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DIMETHYL BENZYLMALONATE synthesis - chemicalbook [chemicalbook.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Pivotal Role of the Active Methylene Group in Benzyl Methyl Malonate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) methyl malonate is a diester that plays a crucial role as a versatile precursor in the synthesis of a wide array of fine chemicals, pharmaceutical intermediates, and agrochemicals.[1] Its significance in organic synthesis is primarily attributed to the reactivity of its active methylene (B1212753) group (the -CH2- group flanked by two carbonyl groups). The electron-withdrawing nature of the adjacent ester functionalities renders the methylene protons acidic and susceptible to deprotonation, leading to the formation of a stabilized enolate. This enolate serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, making benzyl methyl malonate an invaluable building block in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the active methylene group in this compound, detailing key reactions, experimental protocols, and quantitative data to support professionals in research and drug development.
Core Reactivity: The Active Methylene Group
The primary driver of this compound's reactivity is the acidity of the protons on the carbon atom situated between the two carbonyl groups. This "active methylene" group readily undergoes deprotonation by a suitable base to form a resonance-stabilized enolate ion. This enolate is a soft nucleophile that can participate in a variety of indispensable synthetic transformations.
References
Benzyl Methyl Malonate: A Versatile C3 Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) methyl malonate is a valuable and versatile C3 building block in organic synthesis, prized for its unique combination of reactive functionalities. The presence of an active methylene (B1212753) group flanked by two different ester moieties—a labile benzyl ester and a more robust methyl ester—allows for a wide range of selective transformations. This guide provides a comprehensive overview of the core properties, key reactions, and diverse applications of benzyl methyl malonate, offering detailed experimental protocols and quantitative data to support its use in research and development, particularly in the synthesis of pharmacologically active compounds.
Physicochemical Properties and Handling
This compound is a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling and use in synthetic procedures.[1][2]
| Property | Value | Reference |
| CAS Number | 52267-39-7 | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |
| Molecular Weight | 208.21 g/mol | [1] |
| Boiling Point | 125 °C at 0.5 mmHg | |
| Density | 1.15 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.502 | |
| Purity | Typically >90-96% | [1] |
| Synonyms | Methyl benzyl malonate, Malonic acid benzyl methyl ester | [2] |
Handling and Storage: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. It is a combustible liquid and should be stored in a cool, dry place away from oxidizing agents.
Core Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of its active methylene group and the differential reactivity of its two ester functionalities.
Alkylation of the Active Methylene Group
The protons on the carbon atom between the two carbonyl groups of this compound are acidic (pKa ≈ 13) and can be readily removed by a suitable base to form a stable enolate. This enolate is a potent nucleophile that can undergo C-alkylation with a variety of electrophiles, most commonly alkyl halides. This reaction is a cornerstone of malonic ester synthesis and allows for the introduction of a wide range of substituents at the α-position.
A general workflow for the mono-alkylation of this compound is depicted below. The choice of base and solvent is crucial to avoid side reactions such as O-alkylation and to ensure high yields. Common bases include sodium ethoxide, sodium hydride, and potassium carbonate.
Decarboxylation Strategies
Following alkylation, one of the ester groups can be selectively removed through hydrolysis and decarboxylation to yield a substituted methyl or benzyl ester. The choice of conditions determines which ester group is cleaved.
-
Selective Debenzylation and Decarboxylation: The benzyl ester group can be selectively cleaved under mild conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂), which leaves the methyl ester intact. Subsequent heating of the resulting malonic acid monoester leads to decarboxylation, affording a substituted methyl acetate (B1210297) derivative.
-
Krapcho Decarboxylation: The Krapcho decarboxylation is a particularly useful method for the dealkoxycarbonylation of malonic esters, especially those with α-substituents.[4] This reaction is typically carried out in a dipolar aprotic solvent such as DMSO with a salt like NaCl or LiCl and a small amount of water at elevated temperatures.[4] It proceeds via an Sₙ2 mechanism where the halide ion attacks the methyl group, leading to the loss of methyl halide and subsequent decarboxylation of the resulting carboxylate.[4][5][6] This method is advantageous as it often proceeds under neutral conditions and can be highly selective for the methyl ester group.[4][5][6]
Applications in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds, including anticonvulsants and anti-inflammatory drugs.
Synthesis of Barbiturates
Barbiturates are a class of drugs that act as central nervous system depressants. The synthesis of 5,5-disubstituted barbituric acids can be readily achieved through the condensation of a disubstituted malonic ester with urea (B33335). This compound can be sequentially dialkylated and then condensed with urea to produce barbiturates containing a benzyl group.
Experimental Protocol: Synthesis of 5-Benzyl-5-methylbarbituric Acid (Conceptual)
This protocol is adapted from established methods for barbiturate (B1230296) synthesis using diethyl malonate.
-
Mono-methylation of this compound:
-
To a solution of sodium methoxide (B1231860) (1.1 eq.) in anhydrous methanol, add this compound (1.0 eq.) dropwise at 0 °C.
-
After stirring for 30 minutes, add methyl iodide (1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield crude methyl 2-benzyl-2-methylmalonate.
-
-
Condensation with Urea:
-
To a solution of sodium ethoxide (2.2 eq.) in absolute ethanol (B145695), add the crude methyl 2-benzyl-2-methylmalonate (1.0 eq.) and urea (1.5 eq.).
-
Heat the mixture to reflux for 8-10 hours.
-
After cooling, pour the reaction mixture into water and acidify with concentrated HCl to a pH of ~2.
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford 5-benzyl-5-methylbarbituric acid.
-
| Reactant 1 | Reactant 2 | Product | Base | Solvent | Yield (%) |
| This compound | Methyl iodide | Methyl 2-benzyl-2-methylmalonate | NaOMe | Methanol | ~80-90 (estimated) |
| Methyl 2-benzyl-2-methylmalonate | Urea | 5-Benzyl-5-methylbarbituric acid | NaOEt | Ethanol | ~60-70 (estimated) |
Precursors for Anti-inflammatory Drugs
This compound can be used to synthesize precursors for non-steroidal anti-inflammatory drugs (NSAIDs). For example, the synthesis of substituted phenylacetic acids, a common structural motif in NSAIDs like felbinac, can be achieved through the alkylation of this compound followed by decarboxylation.
Building Blocks for Anticonvulsants
The structural framework of many anticonvulsant drugs incorporates features that can be readily assembled using malonic ester chemistry. The ability to introduce two different substituents on the α-carbon of this compound makes it a valuable precursor for creating a library of diverse compounds for screening anticonvulsant activity.
Michael Addition Reactions
The enolate generated from this compound can also act as a nucleophile in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds. This 1,4-conjugate addition is a powerful method for carbon-carbon bond formation and is widely used in the synthesis of complex molecules. For instance, the reaction with chalcones (1,3-diaryl-2-propen-1-ones) leads to the formation of 1,5-dicarbonyl compounds, which are versatile intermediates for the synthesis of various heterocyclic systems.
Experimental Protocol: Michael Addition of this compound to Chalcone (B49325) (Conceptual)
This protocol is based on similar reactions with diethyl malonate.[7]
-
Enolate Formation and Michael Addition:
-
To a solution of this compound (1.2 eq.) in a suitable solvent such as ethanol, add a catalytic amount of a base like sodium ethoxide.
-
Add the chalcone (1.0 eq.) to the reaction mixture and stir at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with dilute acid and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the Michael adduct.
-
| Michael Donor | Michael Acceptor | Product | Base | Solvent | Yield (%) |
| This compound | Chalcone | Methyl 2-carboxybenzyl-1,3-diphenyl-4-pentanone | NaOEt | Ethanol | ~70-85 (estimated) |
Role in Biological Pathways: Malonate as a Metabolic Inhibitor
While this compound itself is a synthetic building block, its core structure, malonate, has a well-established role in biochemistry as a metabolic inhibitor. Malonate is a competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the citric acid cycle (TCA cycle).
Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. Malonate, having a similar dicarboxylic acid structure to succinate, can bind to the active site of the enzyme without being oxidized, thereby blocking the normal function of the enzyme. This inhibition of the TCA cycle has profound effects on cellular respiration and energy production.
This inhibitory action is a key consideration for drug development professionals, as malonate-containing compounds or their metabolites could potentially interact with this fundamental metabolic pathway.
Conclusion
This compound is a powerful and versatile building block in organic synthesis, offering a gateway to a wide array of complex molecules, including valuable pharmaceutical agents. Its unique structural features allow for selective and high-yielding transformations, making it an indispensable tool for researchers and scientists. The detailed protocols and data presented in this guide provide a solid foundation for harnessing the full synthetic potential of this compound in the pursuit of novel chemical entities and improved synthetic routes.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-Benzyl 3-methyl propanedioate | C11H12O4 | CID 572135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
The Cornerstone of Complex Pharmaceutical Synthesis: A Technical Guide to Benzyl Methyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) methyl malonate, a diester of malonic acid, serves as a critical and versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique chemical structure, featuring an active methylene (B1212753) group flanked by two distinct ester functionalities, allows for precise and controlled introduction of molecular complexity. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of benzyl methyl malonate in the development of active pharmaceutical ingredients (APIs), with a focus on anticonvulsant agents.
Physicochemical Properties and Specifications
This compound is a colorless to light yellow liquid.[1] Key physicochemical data are summarized in Table 1 for easy reference.
| Property | Value | Reference |
| CAS Number | 52267-39-7 | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Boiling Point | 125 °C at 0.5 mmHg | [2] |
| Density | 1.15 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.502 | [2] |
| Purity | >96.0% (GC) | [1] |
| Synonyms | Malonic acid benzyl methyl ester, Methyl benzyl malonate | [1] |
Synthesis of this compound: Experimental Protocols
While several synthetic routes to this compound exist, two common methods are presented here: the direct alkylation of a malonate precursor and a two-step synthesis via mono-benzyl malonate.
Method 1: Alkylation of a Malonate (Representative Protocol)
This protocol is adapted from the well-established synthesis of diethyl benzylmalonate and can be applied to the synthesis of this compound by starting with the appropriate mixed malonic ester or by performing a transesterification.[3]
Experimental Protocol:
-
Preparation of Sodium Methoxide (B1231860): In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium metal (1 equivalent) in anhydrous methanol (B129727) under an inert atmosphere (e.g., argon).
-
Formation of the Malonate Enolate: To the freshly prepared sodium methoxide solution, add dimethyl malonate (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add benzyl chloride (1 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.
Method 2: Synthesis via Mono-Benzyl Malonate
This two-step method involves the synthesis of mono-benzyl malonate followed by esterification with methanol.
Step 1: Synthesis of Mono-Benzyl Malonate
This procedure is adapted from the synthesis of mono-benzyl malonate using Meldrum's acid.[4][5]
Experimental Protocol:
-
In a round-bottom flask, dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid, 1 equivalent) and benzyl alcohol (2 equivalents) in toluene.[5]
-
Heat the solution at 106 °C for 24 hours.[5]
-
Cool the reaction mixture and pour it into a 5% aqueous sodium carbonate solution.
-
Separate the organic layer and wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer with 1N HCl and extract with ethyl acetate (B1210297).[5]
-
Combine the ethyl acetate extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield mono-benzyl malonate.[5]
Step 2: Esterification with Methanol
The resulting mono-benzyl malonate can be esterified to this compound using standard Fischer esterification conditions.
Experimental Protocol:
-
Dissolve mono-benzyl malonate (1 equivalent) in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation.
Application in Pharmaceutical Intermediate Synthesis
The reactivity of the active methylene group in this compound makes it a valuable precursor for the synthesis of various pharmaceutical intermediates, particularly those requiring the introduction of a benzyl group and another substituent at the same carbon atom. A prime example is its application in the synthesis of anticonvulsant drugs like barbiturates.
Synthesis of a 5-Benzyl-5-Alkyl Barbiturate (B1230296) Intermediate
The following is a representative protocol for the synthesis of a disubstituted malonate, a key intermediate for barbiturates, adapted from the synthesis of phenobarbital.
Experimental Protocol: Dialkylation of this compound
-
First Alkylation (Benzylation): Following the protocol for the synthesis of this compound (Method 1), the first alkyl group (benzyl) is introduced.
-
Second Alkylation:
-
To a solution of sodium methoxide in methanol, add the purified this compound (1 equivalent) to form the enolate.
-
Add the second alkylating agent (e.g., an alkyl halide, 1 equivalent) and heat the mixture to reflux until the reaction is complete.
-
-
Work-up and Purification: The work-up and purification are similar to the mono-alkylation step, yielding the α-alkyl-α-benzyl methyl malonate.
Quantitative Data for Representative Malonic Ester Alkylations:
| Starting Malonate | Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Diethyl Malonate | Benzyl Chloride | Sodium Ethoxide | Ethanol | 8-11 hours | 51-57 | [3] |
| 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | p-Chlorobenzyl bromide | aq. KOH | Toluene | - | - |
Condensation with Urea (B33335) to form a Barbiturate Ring System
The disubstituted malonate can then be condensed with urea in the presence of a strong base to form the barbiturate heterocyclic ring.
Experimental Workflow for Barbiturate Synthesis:
Caption: General workflow for the synthesis of a 5-alkyl-5-benzyl barbiturate.
Mechanism of Action: GABAergic Signaling Pathway
Many anticonvulsant drugs synthesized from malonic ester intermediates, such as phenobarbital, exert their therapeutic effects by modulating the gamma-aminobutyric acid (GABA) signaling pathway in the central nervous system. GABA is the primary inhibitory neurotransmitter.
Barbiturates act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel. Their binding to the receptor increases the duration of the chloride channel opening, leading to an enhanced influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus producing a depressant effect on the central nervous system.
GABA-A Receptor Signaling Pathway:
Caption: Simplified diagram of the GABA-A receptor signaling pathway.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its ability to undergo controlled dialkylation provides a straightforward route to complex molecular architectures, particularly for the synthesis of anticonvulsant drugs that target the GABAergic system. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important building block.
References
- 1. This compound 90 52267-39-7 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mono-Benzyl malonate 95 40204-26-0 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
A Technical Guide to the Physical Properties of Benzyl Methyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) methyl malonate (CAS No. 52267-39-7) is a diester of malonic acid, featuring both a benzyl and a methyl ester group.[1][2] Its chemical structure lends it to applications as a key intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of more complex molecular architectures.[3][4] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and process scale-up. This document provides a comprehensive overview of the core physical characteristics of Benzyl methyl malonate, detailed experimental protocols for their determination, and a logical workflow for property analysis.
Physical and Chemical Properties
The fundamental identifiers and physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources and are presented for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 3-O-benzyl 1-O-methyl propanedioate | [3][5] |
| Synonyms | Methyl benzyl malonate, Malonic acid benzyl methyl ester | [1][6] |
| CAS Number | 52267-39-7 | [1][3][5] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3][5] |
| Molecular Weight | 208.21 g/mol | [2][3][5] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Density | 1.15 g/mL at 25 °C 1.164 g/cm³ | [7] [1] |
| Boiling Point | 125 °C at 0.5 mmHg 333.5 °C at 760 mmHg | [3][7] [1][8] |
| Refractive Index (n20/D) | 1.502 1.507 | [3][7] [1] |
| Flash Point | >113 °C (>235 °F) 129.5 °C | [3] [1] |
| Vapor Pressure | 0.000136 mmHg at 25 °C | [1] |
| Solubility | Slightly soluble in water | [3] |
Experimental Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the systematic characterization of the physical properties of a this compound sample.
Caption: Logical workflow for determining the physical properties of this compound.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for determining the key physical properties of this compound. These protocols are based on standard organic chemistry laboratory techniques.
Determination of Boiling Point via Vacuum Distillation
Given that this compound has a high boiling point at atmospheric pressure (333.5 °C), which can lead to decomposition, its boiling point is more accurately and safely determined under reduced pressure.[1]
Objective: To measure the boiling point of this compound at a specific sub-atmospheric pressure.
Apparatus:
-
Round-bottom flask (25 or 50 mL)
-
Claisen adapter
-
Thermometer with adapter
-
Short path distillation head with condenser
-
Receiving flask
-
Vacuum pump, tubing, and pressure gauge (manometer)
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place 10-15 mL of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
System Evacuation: Connect the apparatus to the vacuum pump. Slowly and carefully evacuate the system to the desired pressure (e.g., 0.5 mmHg).
-
Heating: Begin gently heating the flask using the heating mantle while stirring.
-
Equilibrium and Measurement: Observe the vapor temperature on the thermometer. The boiling point is the stable temperature recorded when the liquid is boiling steadily and condensate is actively dripping into the receiving flask. Record this temperature along with the precise pressure from the manometer.
-
Shutdown: Once the measurement is complete, remove the heating mantle and allow the system to cool completely before slowly reintroducing air to the apparatus.
Determination of Density
Objective: To accurately measure the mass per unit volume of this compound at a specified temperature (e.g., 25 °C).
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
Syringe or pipette
Procedure:
-
Calibration: Clean and thoroughly dry the pycnometer. Weigh the empty pycnometer on the analytical balance and record its mass (m₁).
-
Filling with Water: Fill the pycnometer with deionized water and place it in the constant temperature water bath set to 25 °C. Allow it to equilibrate for 15-20 minutes. Ensure the water level is exactly at the calibration mark, removing any excess.
-
Weighing with Water: Remove the pycnometer from the bath, dry the exterior, and weigh it. Record this mass (m₂). The mass of the water is (m₂ - m₁). The precise volume of the pycnometer can be calculated using the density of water at 25 °C.
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, place it in the 25 °C water bath to equilibrate, and adjust the volume to the mark.
-
Weighing with Sample: Remove the pycnometer, dry the exterior, and weigh it. Record this mass (m₃).
-
Calculation: The mass of the this compound sample is (m₃ - m₁). The density (ρ) is calculated as: ρ = (m₃ - m₁) / (Volume of Pycnometer)
Determination of Refractive Index
Objective: To measure the extent to which light is refracted when passing through this compound, a characteristic property related to its purity.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator (set to 20 °C)
-
Dropper or pipette
-
Ethanol (B145695) and lens paper
Procedure:
-
Calibration: Turn on the refractometer and the water circulator. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Open the prism of the refractometer. Using a clean dropper, place 2-3 drops of this compound onto the lower prism surface.
-
Measurement: Close the prism gently. Look through the eyepiece and adjust the knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. This is typically done for the sodium D-line (589 nm) at 20 °C (n20/D).
-
Cleaning: Clean the prism surfaces thoroughly with ethanol and lens paper immediately after the measurement.
Assessment of Solubility
Objective: To qualitatively determine the solubility of this compound in water and common organic solvents.
Apparatus:
-
Test tubes and rack
-
Graduated pipettes or cylinders
-
Vortex mixer
Procedure:
-
Setup: Label a series of test tubes for each solvent to be tested (e.g., Water, Ethanol, Acetone, Diethyl Ether, Toluene).
-
Solvent Addition: Add 2 mL of a chosen solvent to its corresponding test tube.
-
Solute Addition: Add approximately 0.1 mL (2-3 drops) of this compound to the solvent.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30 seconds.
-
Observation: Allow the mixture to stand and observe. Note whether the sample dissolves completely (miscible), forms two distinct layers (immiscible/slightly soluble), or appears cloudy (partially soluble). Record the observations. Based on its structure as an ester, it is expected to be slightly soluble in polar solvents like water but readily soluble in common organic solvents.[3]
References
- 1. This compound | 52267-39-7 [chemnet.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 1-Benzyl 3-methyl propanedioate | C11H12O4 | CID 572135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound 90 52267-39-7 [sigmaaldrich.com]
- 8. This compound - Benzene Compounds - Crysdot [crysdotllc.com]
Benzyl methyl malonate solubility and stability
An In-depth Technical Guide on the Solubility and Stability of Benzyl (B1604629) Methyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl methyl malonate (CAS No: 52267-39-7), a diester of malonic acid, is a key intermediate in fine chemical manufacturing.[1] With the molecular formula C₁₁H₁₂O₄, it features dual ester functionalities and an active methylene (B1212753) group, making it an indispensable building block in multi-step organic synthesis.[1][2][3] Its structure allows it to participate in numerous synthetic transformations, driving its demand in the synthesis of pharmaceutical precursors, agrochemicals, and other specialty chemicals.[1][4] This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting key data, experimental protocols, and reaction workflows to support its application in research and drug development.
Solubility Profile
The solubility of an ester is governed by its ability to engage in hydrogen bonding and the overall polarity of the molecule.[5] Esters with shorter hydrocarbon chains tend to be more water-soluble.[5] this compound, with a significant nonpolar benzyl group and a smaller methyl group, exhibits limited solubility in polar solvents like water but is expected to be miscible with a wide range of organic solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively reported in the literature. However, based on its chemical structure and information from chemical suppliers, a qualitative and estimated solubility profile can be summarized.
| Solvent Class | Specific Solvent | Solubility Profile | Citation |
| Polar Protic | Water | Slightly soluble | [6][7] |
| Alcohols (e.g., Methanol, Ethanol) | Soluble (Expected) | [8] | |
| Polar Aprotic | Acetone | Soluble (Expected) | [9] |
| Acetonitrile (B52724) | Soluble (Expected) | [10] | |
| Dimethylformamide (DMF) | Soluble (Expected) | ||
| Dimethyl Sulfoxide (DMSO) | Soluble (Expected) | ||
| Nonpolar / Weakly Polar | Diethyl Ether | Soluble (Expected) | [11][12] |
| Dichloromethane (DCM) | Soluble (Expected) | [10] | |
| Chloroform | Soluble (Expected) | [13] | |
| Toluene | Soluble (Expected) | ||
| Hexanes / Heptane | Sparingly Soluble to Insoluble (Expected) |
Note: "Expected" solubility is inferred from the general principles of ester solubility and data on analogous compounds.
Experimental Protocol: Determination of Solubility Class
This protocol provides a systematic approach to qualitatively determine the solubility of this compound in various solvents, classifying it based on its acidic, basic, or neutral properties.[11][12]
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Solvents: Deionized water, Diethyl ether, 5% (w/v) aq. Sodium Bicarbonate (NaHCO₃), 5% (w/v) aq. Sodium Hydroxide (NaOH), 5% (v/v) aq. Hydrochloric Acid (HCl)
Procedure:
-
Water Solubility: To a small test tube, add ~25 mg of this compound. Add 0.75 mL of deionized water in three portions, vortexing vigorously after each addition. Observe if the compound dissolves completely.
-
Ether Solubility: Repeat step 1 using diethyl ether as the solvent.
-
Basic Solvent Solubility (Weak Base): If insoluble in water, add ~25 mg of the compound to a test tube, followed by 0.75 mL of 5% NaHCO₃ solution in portions, with vigorous vortexing. Evolution of CO₂ gas would indicate a strong organic acid; simple dissolution indicates a moderately strong acid.
-
Basic Solvent Solubility (Strong Base): If insoluble in 5% NaHCO₃, repeat the test using 5% NaOH solution. Dissolution indicates a weak acid (e.g., a phenol), though esters can hydrolyze under these conditions, especially with heating.
-
Acidic Solvent Solubility: If insoluble in water, test its solubility in 0.75 mL of 5% HCl. Dissolution indicates the presence of a basic functional group, such as an amine.
Expected Outcome for this compound: It is expected to be insoluble in water, 5% NaHCO₃, 5% NaOH, and 5% HCl, but soluble in diethyl ether, classifying it as a neutral organic compound.
Stability Profile
The stability of this compound is influenced by pH, temperature, and the presence of nucleophiles or catalysts. Its key points of reactivity are the two ester carbonyl groups and the acidic α-hydrogens of the methylene group.
Summary of Stability Characteristics
| Condition | Stability | Description of Potential Reaction / Degradation | Citation |
| Neutral pH, Room Temp. | Stable | Generally stable. Recommended storage is in a cool, dry, well-ventilated place. | [6] |
| Acidic Conditions (e.g., aq. HCl, H₂SO₄), Heat | Unstable | Undergoes acid-catalyzed hydrolysis to yield mono-benzyl malonate, methanol, and eventually malonic acid and benzyl alcohol. The resulting malonic acid can decarboxylate. | [5][14] |
| Basic Conditions (e.g., aq. NaOH), Heat | Unstable | Undergoes base-catalyzed hydrolysis (saponification) of the ester groups. The active methylene proton can also be removed to form a carbanion (enolate). | [15][16] |
| Presence of Nucleophiles/Bases (e.g., Alkoxides) | Reactive | The α-hydrogens (pKa ≈ 13) are readily abstracted by bases like sodium ethoxide to form a resonance-stabilized enolate. This is the first step in the malonic ester synthesis. Use of a non-matching alkoxide can lead to transesterification. | [14][16] |
| Presence of Oxidizing Agents | Reactive | Should be stored away from oxidizing agents to prevent unwanted reactions. | [6] |
| Elevated Temperature | Potentially Unstable | While the boiling point is high (125 °C at 0.5 mmHg), prolonged heating, especially in the presence of acid or base catalysts, will promote hydrolysis and subsequent decarboxylation of the hydrolyzed product. | [17][18] |
Experimental Protocol: Assessment of Hydrolytic Stability
This protocol outlines a method to monitor the degradation of this compound under acidic and basic conditions over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 HPLC column
-
Volumetric flasks and pipettes
-
Solutions: 0.1 M HCl, 0.1 M NaOH, Acetonitrile (HPLC grade), Water (HPLC grade)
-
Constant temperature bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Reaction Setup:
-
Acidic Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of ~50 µg/mL.
-
Basic Condition: In a separate flask, add the same volume of stock solution to 0.1 M NaOH to achieve the same final concentration.
-
Neutral Control: Prepare a similar solution using HPLC-grade water.
-
-
Incubation: Place all flasks in a constant temperature bath set to a relevant temperature (e.g., 40 °C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask. If analyzing the basic solution, immediately neutralize the sample with an equivalent amount of 0.1 M HCl to quench the reaction.
-
HPLC Analysis: Inject the samples into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate this compound from its degradation products. Monitor the peak area of the parent compound at each time point.
-
Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine its degradation rate and half-life.
Key Synthetic Pathways and Workflows
This compound is a versatile reagent primarily used in reactions that leverage its acidic methylene protons and its ester functionalities.
Malonic Ester Synthesis
This is a classic and powerful method for preparing carboxylic acids.[19] The process involves the alkylation of the enolate derived from a malonate ester, followed by hydrolysis and decarboxylation.[14][16]
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. 1-Benzyl 3-methyl propanedioate | C11H12O4 | CID 572135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound, 95% | Fisher Scientific [fishersci.ca]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. benzyl ethyl malonate, 42998-51-6 [thegoodscentscompany.com]
- 9. scribd.com [scribd.com]
- 10. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Diethyl benzylmalonate | 607-81-8 [chemicalbook.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. This compound 90 52267-39-7 [sigmaaldrich.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Benzyl Methyl Malonate in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. Benzyl (B1604629) methyl malonate is a valuable active methylene compound in this reaction, offering a straightforward route to the synthesis of various benzylidene malonates. These products serve as important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The resulting α,β-unsaturated esters are key precursors for a variety of bioactive molecules, including those with potential applications in anticancer therapy.[1]
Mechanism of the Knoevenagel Condensation
The Knoevenagel condensation proceeds through a sequence of steps initiated by a basic catalyst. The generally accepted mechanism involves the deprotonation of the active methylene group of benzyl methyl malonate to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy malonate. The final step is the elimination of a water molecule (dehydration) to afford the stable α,β-unsaturated product, the benzylidene malonate derivative.
Experimental Protocols
While specific reaction conditions can be optimized for different substrates, the following protocols provide a general framework for performing Knoevenagel condensation reactions using this compound.
Protocol 1: General Procedure for Knoevenagel Condensation with Aromatic Aldehydes
This protocol is adapted from a similar procedure for dimethyl malonate and can be applied to this compound with high yields.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., p-tolualdehyde)
-
Piperidine (B6355638) (catalyst)
-
Acetic acid (co-catalyst)
-
Benzene (B151609) (solvent)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a Dean-Stark apparatus and magnetic stirrer
Procedure:
-
To a 150 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzene (25 mL), the aromatic aldehyde (12 mmol), piperidine (0.12 mmol), acetic acid (0.12 mmol), and this compound (13 mmol) under an argon atmosphere.
-
Reflux the reaction mixture for 24 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate, 95:5 v/v) to yield the pure benzylidene malonate derivative.
Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation
This protocol is a general method for the condensation of malonic esters with benzaldehyde (B42025) and can be adapted for this compound.[2]
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine (catalyst)
-
Benzene (solvent)
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and a water separator (e.g., Dean-Stark trap)
Procedure:
-
In a 1-liter round-bottom flask fitted with a water separator and a reflux condenser, place this compound (0.63 mole), benzaldehyde (e.g., commercial grade containing some benzoic acid, ~72-76 g), piperidine (2–7 mL), and benzene (200 mL).[2] The amount of piperidine should be slightly in excess to neutralize any benzoic acid present in the benzaldehyde.[2]
-
Reflux the mixture vigorously in an oil bath at 130–140°C until no more water is collected in the separator (approximately 11–18 hours).[2]
-
After cooling, add 100 mL of benzene and wash the solution with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and finally with 100 mL of a saturated sodium bicarbonate solution.[2]
-
Dry the organic layer with anhydrous sodium sulfate.[2]
-
Remove the benzene under reduced pressure on a steam bath.[2]
-
Distill the residue under reduced pressure to obtain the pure product. Methyl benzalmalonate, a close analog, can be prepared in 90–94% yield using this method.[2]
Data Presentation
The following table summarizes representative data for Knoevenagel condensation reactions involving malonic esters and various aldehydes, illustrating the expected high yields for these types of transformations. While specific data for this compound is limited in the literature, the data for dimethyl and diethyl malonates serve as a strong proxy.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| p-Tolualdehyde | Dimethyl malonate | Piperidine/Acetic acid | Benzene | 24 | 95 | |
| Benzaldehyde | Diethyl malonate | Piperidine | Benzene | 11-18 | 89-91 | [2] |
| Benzaldehyde | Methyl malonate | Piperidine | Benzene | 11-18 | 90-94 | [2] |
Applications in Drug Development and Signaling Pathways
The α,β-unsaturated carbonyl moiety present in the products of the Knoevenagel condensation is a common pharmacophore found in many biologically active molecules. These compounds have garnered significant interest in drug discovery, particularly in the development of anticancer agents.[1]
Knoevenagel condensation products have been shown to exhibit anticancer activity by targeting various cellular components and signaling pathways, including:
-
Microtubules: Some derivatives can interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.[1]
-
Topoisomerases (Topo-I/II): These enzymes are essential for DNA replication and repair. Certain Knoevenagel adducts can inhibit their function, leading to DNA damage and cell death.[1]
-
Kinases: Various kinases, such as PIM, PARP, and NMP, are crucial for cancer cell proliferation and survival. Knoevenagel-derived compounds have been identified as inhibitors of these key signaling molecules.[1]
The versatility of the Knoevenagel condensation allows for the synthesis of a diverse library of benzylidene malonates with various substituents on the aromatic ring. This structural diversity is crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these compounds as potential drug candidates.
Visualizations
Knoevenagel Condensation Workflow
The following diagram illustrates the general workflow for a Knoevenagel condensation reaction.
Caption: General workflow of the Knoevenagel condensation.
Logical Relationship of Knoevenagel Products to Biological Activity
The following diagram illustrates the relationship between the synthesized compounds and their potential biological applications.
Caption: From synthesis to potential biological function.
References
Asymmetric Synthesis Using Benzyl Methyl Malonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of benzyl (B1604629) methyl malonate in asymmetric synthesis. The focus is on two powerful catalytic methods for the enantioselective construction of carbon-carbon bonds: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Phase-Transfer Catalyzed (PTC) Alkylation. These techniques are instrumental in the synthesis of chiral molecules, which are crucial components of many pharmaceutical agents and natural products.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a versatile and widely used method for the stereoselective formation of C-C bonds. In this reaction, a chiral palladium complex activates an allylic substrate to form a π-allyl intermediate, which then undergoes nucleophilic attack by a soft nucleophile, such as the enolate of benzyl methyl malonate. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium catalyst.
While many protocols for Pd-catalyzed AAA utilize dimethyl malonate as the nucleophile, the methodology is readily adaptable to this compound. The choice of the ester group can influence factors such as reactivity and the potential for selective downstream transformations.
Data Presentation: Performance of Chiral Ligands in a Benchmark AAA Reaction
The following table summarizes the performance of various chiral phosphine (B1218219) ligands in the benchmark reaction between racemic 1,3-diphenyl-2-propenyl acetate (B1210297) and a malonate nucleophile. This data, while not with this compound specifically, provides a strong indication of the expected performance and is a valuable guide for ligand selection.
| Ligand Type | Specific Ligand | Pd:Ligand Ratio | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Diphosphine | (R,R)-Trost Ligand | 1:1.5 | CH₂Cl₂ | rt | 0.5 | 98 | >99 |
| Diphosphine | (R)-BINAP | 1:2 | THF | rt | 48 | 95 | 88 |
| Monophosphine | (S)-t-Bu-PHOX | 1:1.2 | Toluene | 25 | 18 | 96 | 99 |
Experimental Protocol: General Procedure for Pd-Catalyzed AAA
This protocol is adapted from established procedures for the asymmetric allylic alkylation of malonates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or similar Pd precursor
-
Chiral phosphine ligand (e.g., (R,R)-Trost Ligand)
-
This compound
-
Allylic acetate (e.g., rac-1,3-diphenyl-2-propenyl acetate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), Sodium hydride (NaH))
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))
-
Quenching solution (e.g., saturated aqueous NH₄Cl or NaHCO₃)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor and the chiral ligand in the anhydrous solvent. Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Nucleophile Preparation: In a separate flame-dried flask, dissolve this compound in the anhydrous solvent. Add the base portion-wise at 0 °C and stir until a homogeneous solution is obtained, indicating the formation of the enolate.
-
Reaction: To the catalyst solution, add the allylic acetate. Then, add the pre-formed enolate solution of this compound dropwise at the desired reaction temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding the appropriate aqueous solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Logical Workflow for Pd-Catalyzed AAA
Caption: Workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation.
Phase-Transfer Catalyzed (PTC) Alkylation
Phase-transfer catalysis is a powerful technique for reacting water-insoluble organic reactants with water-soluble reagents. In the context of asymmetric synthesis, a chiral phase-transfer catalyst is used to shuttle a reactant from an aqueous phase to an organic phase, where the reaction occurs enantioselectively. For the alkylation of this compound, a chiral quaternary ammonium (B1175870) salt can be employed to mediate the reaction between the malonate enolate and an alkyl halide.
Data Presentation: Enantioselective PTC α-Benzylation of an α-Methylmalonate
The following table presents data on the enantioselective PTC α-benzylation of a tert-butyl methylmalonate substrate, which demonstrates the feasibility of achieving high enantioselectivity in the α-alkylation of malonates using this method.[1][2]
| Entry | Base (5.0 equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 50% KOH (aq.) | Toluene | 0 | 24 | 91 | 93 |
| 2 | 50% KOH (aq.) | Toluene | -20 | 24 | 91 | 93 |
| 3 | 50% KOH (aq.) | Toluene | -40 | 30 | 95 | 95 |
| 4 | 50% KOH (aq.) | Toluene | -60 | 96 | 13 | 99 |
| 5 | K₂CO₃ (solid) | Toluene | 0 | 24 | 42 | 91 |
| 6 | 50% KOH (aq.) | CH₂Cl₂ | 0 | 24 | 95 | 85 |
| 7 | 50% KOH (aq.) | THF | 0 | 24 | 93 | 88 |
Reactions were performed with 5.0 equiv. of benzyl bromide.[1][2]
Experimental Protocol: General Procedure for PTC Alkylation
This protocol is based on established procedures for the asymmetric PTC alkylation of malonate derivatives.[1][2]
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide)
-
Chiral phase-transfer catalyst (e.g., a derivative of a cinchona alkaloid)
-
Base (e.g., 50% aqueous potassium hydroxide (B78521) (KOH))
-
Organic solvent (e.g., Toluene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the chiral phase-transfer catalyst in the organic solvent.
-
Addition of Reagents: Add the alkylating agent to the solution. Cool the mixture to the desired temperature (e.g., 0 °C to -40 °C).
-
Initiation: Add the aqueous base to the vigorously stirred reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC.
Signaling Pathway for Asymmetric PTC Alkylation
Caption: Catalytic cycle of asymmetric phase-transfer alkylation.
References
- 1. Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
Application Notes and Protocols: Malonic Ester Synthesis Utilizing Benzyl Methyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the malonic ester synthesis of carboxylic acids using benzyl (B1604629) methyl malonate as the starting material. This method offers a versatile approach for the synthesis of a wide range of substituted carboxylic acids.
Introduction
The malonic ester synthesis is a classic and highly adaptable method in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of substituted carboxylic acids.[1][2] The reaction proceeds through the alkylation of a malonic ester enolate, followed by hydrolysis and decarboxylation to yield the final carboxylic acid product.[3][4] This protocol specifically details the use of benzyl methyl malonate, an unsymmetrical malonic ester that allows for chemoselective deprotection strategies. The benzyl ester can be selectively cleaved under specific conditions, leaving the methyl ester intact for further manipulation or subsequent hydrolysis.[5][6]
Reaction Principle
The synthesis involves four key steps:
-
Enolate Formation: The α-proton of this compound is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups and is readily removed by a strong base to form a resonance-stabilized enolate.[4][7][8]
-
Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction to form an α-substituted this compound.[7][8]
-
Selective Deprotection: The benzyl ester is selectively cleaved to yield a malonic acid half-ester. This can be achieved under conditions that do not affect the methyl ester.[5]
-
Decarboxylation: The resulting β-keto acid readily undergoes decarboxylation upon heating to furnish the desired carboxylic acid.[3][4]
Experimental Protocol
This protocol describes the synthesis of a generic α-substituted carboxylic acid from this compound and an alkyl halide (R-X).
Materials:
-
This compound
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Alkyl halide (R-X)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
Step 1: Enolate Formation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to the stirred suspension of sodium hydride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, and then at room temperature for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
Step 2: Alkylation
-
Cool the enolate solution back to 0 °C.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude α-alkylated this compound.
Step 3: Selective Benzyl Ester Deprotection
-
Dissolve the crude α-alkylated this compound in methanol.
-
Add Nickel(II) chloride hexahydrate (0.1 equivalents).
-
Cool the solution to 0 °C and add sodium borohydride (2.0 equivalents) portion-wise. A black precipitate of nickel boride will form.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the nickel boride.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and acidify with 1M HCl to a pH of ~2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude malonic acid half-ester.
Step 4: Decarboxylation
-
Gently heat the crude malonic acid half-ester at 100-150 °C.
-
The evolution of carbon dioxide will be observed. Continue heating until gas evolution ceases.
-
The resulting crude carboxylic acid can be purified by distillation or recrystallization.
Quantitative Data
The following tables provide representative data for the alkylation and deprotection steps. Yields are dependent on the specific substrate and reaction conditions.
Table 1: Representative Yields for the Alkylation of Malonic Esters
| Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | NaH | DMF | 23 | 18 | ~70-85[9][10] |
| Ethyl Bromide | NaOEt | EtOH | Reflux | 2-3 | ~80-90 |
| n-Butyl Bromide | NaH | THF | 25 | 12 | ~75-85 |
| Allyl Bromide | K₂CO₃ | Acetone | Reflux | 6 | ~80-95 |
Table 2: Conditions for Selective Benzyl Ester Deprotection
| Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| NiCl₂·6H₂O, NaBH₄ | Methanol | 25 | 5-60 | up to 95 | [5] |
| H₂, Pd/C | Ethanol | 25 | 1-4 | ~90-99 | [6] |
Visualizations
Diagram 1: Experimental Workflow for Malonic Ester Synthesis using this compound
A schematic overview of the experimental procedure.
Diagram 2: Reaction Mechanism of Malonic Ester Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Benzyl Methyl Malonate: A Versatile Precursor for Bioactive Molecules
Issued for: Researchers, Scientists, and Drug Development Professionals Application Note ID: BMM-AM-2025
Introduction
Benzyl (B1604629) methyl malonate is an organic diester recognized for its utility as a key intermediate in the synthesis of a wide range of complex organic compounds.[1] Its structure, featuring an active methylene (B1212753) group flanked by two different ester functionalities (a methyl and a benzyl group), allows for a variety of chemical transformations, making it an indispensable building block in medicinal chemistry.[1][2] This asymmetric nature offers potential for selective manipulations of the ester groups in more advanced synthetic schemes.
The reactivity of the α-carbon enables facile carbon-carbon bond formation through reactions like alkylation and Knoevenagel condensation.[3][4] Subsequent hydrolysis and decarboxylation steps can then yield substituted carboxylic acids.[5][6] These fundamental transformations are the cornerstone of synthetic pathways leading to numerous classes of bioactive molecules, including sedatives, anticonvulsants, and targeted anticancer agents.[1][3]
Table 1: Physicochemical Properties of Benzyl Methyl Malonate
| Property | Value | Reference |
| CAS Number | 52267-39-7 | |
| Molecular Formula | C₁₁H₁₂O₄ | [7] |
| Molecular Weight | 208.21 g/mol | [7] |
| Form | Colorless to light yellow liquid | [7] |
| Boiling Point | 125 °C @ 0.5 mmHg | |
| Density | 1.15 g/mL at 25 °C | |
| Purity | Typically >95-96% | [7][8] |
Applications in Bioactive Molecule Synthesis
The unique structural features of this compound make it a valuable precursor for several classes of therapeutic agents.
The synthesis of barbiturates, a class of drugs that act as central nervous system depressants, is a classic application of malonic esters.[9][10] These compounds are synthesized through the condensation of a disubstituted malonic ester with urea.[11][12] By performing a sequential dialkylation on this compound, precursors for various barbiturates like phenobarbital (B1680315) can be prepared.[11][13]
Mechanism of Action: Barbiturates enhance the effect of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[9][14] This action increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuron and a depressive effect on the central nervous system.[15]
The malonic ester synthesis pathway is a powerful tool for creating substituted carboxylic acids, which are scaffolds for various anticonvulsant drugs.[3][16] For example, by introducing specific alkyl or aryl groups onto the this compound backbone, intermediates for antiepileptic drugs can be synthesized. While many modern anticonvulsants have complex structures, the fundamental C-C bond-forming reactions enabled by malonate chemistry remain relevant.[17][18][19]
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when aberrantly activated, is implicated in the development and progression of various cancers, including hepatocellular carcinoma (HCC).[20] A novel benzylmalonate derivative, dimethyl 2-(4-(2-(methyl(phenyl(p-tolyl)methyl)amino)ethoxy)benzyl)malonate (known as CIB-6), has been identified as a potent STAT3 inhibitor.[21][22] CIB-6 binds to the SH2 domain of STAT3, which is crucial for its dimerization and activation.[21][22] By blocking this interaction, the inhibitor prevents STAT3 phosphorylation and its translocation to the nucleus, thereby downregulating the expression of oncogenic genes.[20][21]
Signaling Pathway: In many cancers, cytokines like IL-6 activate the JAK/STAT pathway.[23][24] This leads to the phosphorylation of STAT3, which then forms dimers, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[20][23] Inhibitors derived from benzylmalonate can disrupt this critical oncogenic signaling cascade.[21][25]
Experimental Protocols
The following protocols outline key synthetic transformations using this compound as a starting material.
The versatility of this compound stems from a general workflow where the active methylene group is first functionalized, followed by optional modification of the ester groups.
This protocol describes the mono-alkylation of the active methylene carbon. A second alkylation can be performed by repeating the steps.[6][26]
Materials:
-
This compound
-
Anhydrous Ethanol (B145695) or DMF
-
Sodium ethoxide (NaOEt) or other suitable base (e.g., NaH)
-
Alkyl halide (e.g., ethyl bromide, benzyl chloride)
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (1.05 eq) in ethanol dropwise at 0 °C. Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the enolate.[6]
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water. Wash the organic layer with saturated aq. NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Table 2: Representative Data for Malonate Alkylation
| Reactant | Base | Alkylating Agent | Solvent | Typical Yield | Reference |
| Diethyl Malonate | NaOEt | Benzyl Chloride | Ethanol | 51-57% | [13] |
| α-methylmalonate | aq. KOH | Benzyl Bromide | Toluene | 95-99% | [27] |
| Diethyl Malonate | NaOEt | Propyl Bromide | Ethanol | High | [16] |
This protocol describes the base-catalyzed condensation of this compound with an aldehyde or ketone.[4][28]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Weak base catalyst (e.g., Piperidine, Ammonium Acetate)[29][30]
-
Solvent (e.g., Benzene, Toluene, or solvent-free)
-
Apparatus for azeotropic removal of water (Dean-Stark trap)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), the carbonyl compound (1.0 eq), the catalyst (0.1 eq), and the solvent (e.g., benzene).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.
-
Monitor the reaction by TLC. The reaction is typically complete when no more water is collected.
-
Work-up: Cool the reaction mixture and wash with 1N HCl, water, and finally a saturated sodium bicarbonate solution.[30]
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting α,β-unsaturated product by recrystallization or column chromatography.
Table 3: Representative Data for Knoevenagel Condensation
| Active Methylene | Carbonyl | Catalyst | Conditions | Typical Yield | Reference |
| Ethyl Malonate | Benzaldehyde | Piperidine/Benzoic Acid | Benzene, Reflux | 89-91% | [30] |
| Malononitrile | Substituted Benzaldehyde | Ammonium Acetate | Sonication, RT | >90% | [29] |
| Malonic Acid | Syringaldehyde | Piperidine | Solvent-free, 90°C | High | [28] |
This protocol outlines the final cyclization step to form the barbiturate (B1230296) ring from a dialkylated malonate.[13][31]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 10. Barbiturate | Definition, Mechanism, & Side Effects | Britannica [britannica.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Barbituric acid, 5-benzyl-5-ethyl- | 36226-64-9 | Benchchem [benchchem.com]
- 14. news-medical.net [news-medical.net]
- 15. Barbiturate - Wikipedia [en.wikipedia.org]
- 16. homework.study.com [homework.study.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, molecular modeling studies and anticonvulsant activity of certain (1-(benzyl (aryl) amino) cyclohexyl) methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor [mdpi.com]
- 20. STAT3: An Emerging Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor Growth in Hepatocellular Carcinoma by Upregulating β-TrCP E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor Growth in Hepatocellular Carcinoma by Upregulating β-TrCP E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Malonic Ester Synthesis [organic-chemistry.org]
- 27. benchchem.com [benchchem.com]
- 28. tandfonline.com [tandfonline.com]
- 29. bhu.ac.in [bhu.ac.in]
- 30. Organic Syntheses Procedure [orgsyn.org]
- 31. GT Digital Repository [repository.gatech.edu]
Application Notes and Protocols for Tandem Reactions with Benzyl Methyl Malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and implementation of tandem reactions utilizing benzyl (B1604629) methyl malonate. This versatile building block is a valuable tool in organic synthesis, particularly for the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science. The following sections detail a representative tandem reaction, including a step-by-step protocol, quantitative data, and mechanistic insights.
Application Notes
Benzyl methyl malonate is an attractive substrate for tandem, or domino, reactions due to its activated methylene (B1212753) group and the presence of two distinct ester functionalities. This allows for sequential bond-forming events to occur in a single pot, which significantly enhances synthetic efficiency by reducing the number of purification steps, saving time and resources.
A notable application of malonates in tandem catalysis is the three-component reaction involving an aldehyde, an activated alkene (such as an acrylate), and the malonate itself. This approach, often initiated by a Morita-Baylis-Hillman (MBH) type reaction followed by a Michael addition, allows for the rapid assembly of highly functionalized molecules. The intermediate formed in the phosphine-catalyzed MBH reaction can act as an effective base to catalyze the subsequent Michael addition of the malonate.[1][2][3] Such strategies are of significant interest in drug discovery for the creation of diverse compound libraries.
Palladium-catalyzed tandem processes also offer a powerful avenue for the derivatization of this compound. These reactions can involve cross-coupling, cyclization, and carbonylation sequences to generate complex heterocyclic and carbocyclic scaffolds.[4][5] The ability to perform multiple transformations in a single operation without isolating intermediates is a hallmark of these efficient synthetic methods.
Tandem Morita-Baylis-Hillman/Michael Addition Reaction
This protocol describes a three-component tandem reaction involving an aldehyde, an acrylate (B77674), and this compound, catalyzed by an organocatalyst. The reaction proceeds through an initial Morita-Baylis-Hillman reaction, followed by a Michael addition of the this compound to the in-situ generated MBH adduct.
Experimental Workflow
Caption: General experimental workflow for the tandem reaction.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the tandem MBH/Michael addition.
Quantitative Data
The following table summarizes the optimization of reaction conditions for a similar three-component reaction using various organocatalysts and diethyl malonate, which serves as a model for the reaction with this compound.
| Entry | Organocatalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh3 (20) | THF | Room Temp. | 48 | 45 |
| 2 | PBu3 (20) | THF | Room Temp. | 24 | 72 |
| 3 | EtPPh2 (20) | THF | Room Temp. | 12 | 85 |
| 4 | EtPPh2 (20) | CH2Cl2 | Room Temp. | 18 | 78 |
| 5 | EtPPh2 (20) | Toluene | Room Temp. | 24 | 65 |
| 6 | EtPPh2 (10) | THF | Room Temp. | 24 | 75 |
| 7 | EtPPh2 (20) | THF | 0 | 48 | 60 |
Data adapted from a representative tandem reaction of 4-nitrobenzaldehyde, methyl acrylate, and diethyl malonate.[1]
Experimental Protocol
Materials:
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol)
-
Acrylate ester (e.g., methyl acrylate, 1.2 mmol)
-
This compound (1.5 mmol)
-
Ethyl diphenylphosphine (B32561) (EtPPh2, 20 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.0 mmol) and anhydrous THF (2 mL).
-
To this solution, add the acrylate ester (1.2 mmol), this compound (1.5 mmol), and ethyl diphenylphosphine (0.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding saturated aqueous NH4Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tandem product.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
This detailed protocol provides a solid foundation for researchers to explore the utility of this compound in tandem reaction design for the synthesis of complex and valuable organic molecules.
References
- 1. Palladium catalyzed direct benzylation/allylation of malonates with alcohols – in situ C–O bond activation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine | Semantic Scholar [semanticscholar.org]
- 4. Recent Progress in Pd-Catalyzed Tandem Processes [mdpi.com]
- 5. Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates - PMC [pmc.ncbi.nlm.nih.gov]
Alkylation of Benzyl Methyl Malonate: A Detailed Protocol for Researchers
Application Notes
The alkylation of malonic esters is a cornerstone of organic synthesis, providing a versatile method for the formation of carbon-carbon bonds and the synthesis of substituted carboxylic acids. This protocol details the experimental procedure for the alkylation of benzyl (B1604629) methyl malonate. The high acidity of the α-protons of the malonic ester (pKa ≈ 13 in DMSO) facilitates deprotonation by a moderately strong base to form a stabilized enolate.[1][2] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.[1][3][4]
This method is widely applicable in the synthesis of various organic molecules, including pharmaceuticals and other fine chemicals.[4] Careful control of reaction conditions, such as the choice of base and solvent, is crucial for achieving high yields and minimizing side reactions like dialkylation.[2][4][5] The resulting alkylated benzyl methyl malonate can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a substituted carboxylic acid.[1][3][6]
Reaction Mechanism and Workflow
The overall process involves the deprotonation of this compound to form a carbanion, which then undergoes nucleophilic substitution with an alkyl halide.
Caption: Experimental workflow for the alkylation of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific alkyl halide used.
Materials:
-
This compound
-
Anhydrous methanol
-
Sodium metal
-
Alkyl halide (e.g., benzyl chloride)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
-
Concentrated hydrochloric acid (for acidification, if proceeding to hydrolysis)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1.0 equivalent of sodium metal in anhydrous methanol under an inert atmosphere.[1] Ensure all the sodium has reacted before proceeding.
-
Formation of the Enolate: To the freshly prepared sodium methoxide solution, add 1.0 equivalent of this compound dropwise through the dropping funnel. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Alkylation: After enolate formation, add 1.0-1.2 equivalents of the alkyl halide (e.g., benzyl chloride) dropwise to the reaction mixture.[2] The addition may be exothermic, and the reaction may begin to reflux.[1]
-
Reaction Completion: After the addition of the alkyl halide is complete, heat the mixture to a gentle reflux and maintain it for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.[7]
-
Add water to the residue and transfer the mixture to a separatory funnel.[2][7]
-
Extract the aqueous layer three times with diethyl ether.[1]
-
Combine the organic layers and wash them with water and then with a saturated sodium chloride solution (brine).[1][7]
-
-
Purification:
Quantitative Data
The following table summarizes representative yields for similar malonic ester alkylation reactions. The yield for the alkylation of this compound is expected to be in a similar range.
| Malonic Ester Derivative | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Diethyl Malonate | Benzyl Chloride | Sodium Ethoxide | Ethanol | 51-57 | [2][8] |
| Dimethyl Malonate | 1-Bromobutane | Sodium Methoxide | Methanol | Not specified | [1] |
| Diethyl Malonate | 6-chlorohexane | Potassium Carbonate | Cyclohexane | 37-78 | [9] |
| Dimethyl Malonate | Prenyl Bromide | Sodium Hydride | THF | Not specified | [10] |
Signaling Pathway Diagram
The reaction proceeds through a classic SN2 mechanism.
Caption: SN2 mechanism for the alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]
- 10. 5.2 Representative procedure for alkylation of dimethyl malonate: Dimethyl 2–(3–methylbut–2–enyl)malonic acid dimethyl ester (9a) [bio-protocol.org]
Application Notes and Protocols: Benzyl Methyl Malonate in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) methyl malonate is a versatile reagent in organic synthesis, valued for its active methylene (B1212753) group and the differential reactivity of its methyl and benzyl ester functionalities.[1] This unique structural feature makes it an attractive component in multi-component reactions (MCRs), which are powerful tools for the efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation. MCRs are of significant interest in medicinal chemistry and drug discovery due to their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
These application notes provide an overview of the potential use of benzyl methyl malonate in key multi-component reactions, offering detailed, generalized experimental protocols and insights into the reaction mechanisms. While specific examples directly employing this compound in some MCRs are not extensively documented in the literature, the protocols provided herein are adapted from established procedures with closely related malonic esters, such as diethyl malonate.
Key Multi-Component Reactions Involving Malonates
This compound is a suitable substrate for several important MCRs, including the Biginelli, Hantzsch, and tandem Knoevenagel-Michael reactions. The active methylene protons are readily deprotonated under basic conditions, and the ester groups can participate in cyclization and other transformations.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester (or in this context, a malonate), and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones. These heterocyclic scaffolds are prevalent in many biologically active compounds. While traditionally performed with β-ketoesters, the use of malonates can lead to related structures.
Generalized Reaction Scheme:
Caption: Generalized Biginelli-type reaction.
Experimental Protocol (Generalized):
A mixture of an aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and urea or thiourea (1.2 mmol) is taken in a round-bottom flask. A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or Yb(OTf)₃; 10-20 mol%) is added. The reaction mixture is then heated in a suitable solvent (e.g., ethanol (B145695), acetonitrile, or solvent-free) at a temperature ranging from 60°C to 100°C for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.
Data Presentation:
| Aldehyde (R) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl | p-TsOH | Ethanol | 80 | 6 | Est. 70-90 |
| 4-Chlorophenyl | Yb(OTf)₃ | Acetonitrile | 80 | 4 | Est. 75-95 |
| 4-Methoxyphenyl | HCl | Solvent-free | 100 | 2 | Est. 80-95 |
| 3-Nitrophenyl | p-TsOH | Ethanol | 80 | 8 | Est. 65-85 |
| Note: Yields are estimated based on typical Biginelli reactions with similar substrates. |
Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch synthesis is a classic multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce 1,4-dihydropyridines. These compounds are well-known for their calcium channel blocking activity. This compound can be envisioned to participate in a similar reaction to yield corresponding dihydropyridine derivatives.
Generalized Reaction Scheme:
Caption: Generalized Hantzsch dihydropyridine synthesis.
Experimental Protocol (Generalized):
In a round-bottom flask, a mixture of an aldehyde (1.0 mmol), this compound (2.0 mmol), and a source of ammonia such as ammonium (B1175870) acetate (B1210297) (1.2 mmol) is prepared. The reaction is typically carried out in a protic solvent like ethanol or methanol. The mixture is heated to reflux (typically 60-80°C) for 4-16 hours, with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is then washed with a cold solvent (e.g., ethanol or diethyl ether) and dried. If no solid precipitates, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
Data Presentation:
| Aldehyde (R) | Ammonia Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NH₄OAc | Ethanol | Reflux | 8 | Est. 60-80 |
| 4-Nitrobenzaldehyde | NH₄OAc | Methanol | Reflux | 6 | Est. 70-90 |
| 2-Chlorobenzaldehyde | NH₄OAc | Ethanol | Reflux | 12 | Est. 50-70 |
| Furan-2-carbaldehyde | NH₄OAc | Ethanol | Reflux | 10 | Est. 55-75 |
| Note: Yields are estimated based on typical Hantzsch reactions with analogous substrates. |
Tandem Knoevenagel Condensation-Michael Addition
This powerful sequence is a cornerstone of many MCRs. It involves the initial base-catalyzed condensation of an aldehyde with an active methylene compound (Knoevenagel condensation) to form an electron-deficient alkene. This intermediate then undergoes a conjugate addition (Michael addition) with a second nucleophile, which can be another equivalent of the malonate.[2][3][4]
Generalized Reaction Scheme:
Caption: Tandem Knoevenagel-Michael addition pathway.
Experimental Protocol (Generalized):
To a stirred solution of an aromatic aldehyde (1.0 mmol) and this compound (2.2 mmol) in a suitable solvent (e.g., ethanol, THF, or DMF; 5 mL), a catalytic amount of a base is added (e.g., piperidine, triethylamine, or sodium acetate; 10-20 mol%). The reaction mixture is stirred at room temperature or heated to 50-80°C for 2-10 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Data Presentation:
| Aldehyde (R) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | Piperidine | Ethanol | 60 | 4 | Est. 75-90 |
| 4-Cyanobenzaldehyde | Triethylamine | THF | RT | 8 | Est. 70-85 |
| Benzaldehyde | Sodium Acetate | DMF | 80 | 3 | Est. 80-95 |
| Naphthalene-2-carbaldehyde | Piperidine | Ethanol | 60 | 6 | Est. 70-90 |
| Note: Yields are estimated based on analogous tandem Knoevenagel-Michael reactions. |
Conclusion
This compound holds significant promise as a versatile building block in multi-component reactions for the synthesis of diverse heterocyclic and complex acyclic molecules. The protocols outlined above, derived from well-established methodologies for similar malonic esters, provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. The differential reactivity of the ester groups can be further exploited for subsequent selective transformations, adding another layer of synthetic utility. Further research into the specific applications of this compound in these and other MCRs is warranted and expected to yield novel and efficient synthetic routes to compounds of interest in drug discovery and materials science.
References
- 1. 苄基丙二酸二甲酯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Tandem Knoevenagel-Michael addition of aryl sulfonimines with diethyl malonate for synthesis of arylidene dimalonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]
Enantioselective Synthesis of Amino Acids Using Benzyl Methyl Malonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to the design of novel therapeutics, offering enhanced potency, selectivity, and metabolic stability. One powerful and versatile approach to these molecules involves the asymmetric alkylation of prochiral malonate esters. This document provides detailed application notes and protocols for the enantioselective synthesis of α-amino acids utilizing benzyl (B1604629) methyl malonate as a key starting material. The methodology centers on a phase-transfer-catalyzed asymmetric alkylation to establish the crucial stereocenter, followed by a Curtius rearrangement to install the amine functionality. This sequence offers a robust and adaptable route to a variety of enantiomerically enriched α-amino acids.
Core Principles
The overall synthetic strategy involves three key stages:
-
Asymmetric Alkylation: A chiral phase-transfer catalyst is employed to mediate the enantioselective alkylation of the enolate of benzyl methyl malonate with an appropriate alkyl halide. This step is critical for establishing the stereochemistry of the final amino acid.
-
Selective Hydrolysis and Functional Group Transformation: The resulting chiral α-alkylated malonate is selectively hydrolyzed to the corresponding monoacid. This carboxylic acid is then converted to an acyl azide (B81097), a precursor for the Curtius rearrangement.
-
Curtius Rearrangement and Deprotection: The acyl azide undergoes a thermal or photochemically induced rearrangement to an isocyanate, with concomitant loss of nitrogen gas. Subsequent hydrolysis of the isocyanate and deprotection of the benzyl ester yield the desired enantiomerically pure α-amino acid.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the enantioselective synthesis of a generic α-amino acid starting from this compound. The data is compiled from analogous transformations reported in the literature for structurally similar substrates.
| Step | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1. Asymmetric Alkylation | Chiral α-Alkyl this compound | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Toluene (B28343) | -40 | 30 | 90-99 | 91-98 |
| 2. Selective Hydrolysis | Chiral Malonic Acid Monoester | KOH / MeOH | Methanol (B129727) | 25 | 12 | ~95 | >99 |
| 3. Curtius Rearrangement | Boc-Protected Amino Acid Benzyl Ester | Diphenylphosphoryl azide (DPPA) | Toluene, t-BuOH | 100 | 3 | 75-85 | >99 |
| 4. Deprotection | α-Amino Acid | H₂/Pd-C | Methanol | 25 | 4 | >95 | >99 |
Experimental Protocols
Protocol 1: Asymmetric Phase-Transfer Catalytic Alkylation of this compound
This protocol describes the enantioselective benzylation of this compound as an example. The choice of alkylating agent will determine the side chain of the resulting amino acid.
Materials:
-
This compound
-
Benzyl bromide
-
(S,S)-3,4,5-Trifluorophenyl-NAS bromide (Chiral Phase-Transfer Catalyst)
-
Potassium hydroxide (B78521) (50% aqueous solution)
-
Toluene
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the chiral phase-transfer catalyst (0.02 mmol) in toluene (5 mL) at -40 °C under an argon atmosphere, add benzyl bromide (1.2 mmol).
-
Slowly add a 50% aqueous solution of potassium hydroxide (5.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously at -40 °C for 30 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (10 mL) and extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the chiral α-benzyl this compound.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Selective Hydrolysis and Curtius Rearrangement
This protocol outlines the conversion of the chiral α-alkylated malonate to a Boc-protected amino acid derivative.
Materials:
-
Chiral α-alkyl this compound
-
Potassium hydroxide
-
Methanol
-
Hydrochloric acid (1 M)
-
Diphenylphosphoryl azide (DPPA)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
Part A: Selective Hydrolysis
-
Dissolve the chiral α-alkyl this compound (1.0 mmol) in methanol (10 mL).
-
Add a solution of potassium hydroxide (1.1 mmol) in methanol (2 mL) dropwise at room temperature.
-
Stir the mixture for 12 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3 with 1 M HCl and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude chiral malonic acid monoester, which is used in the next step without further purification.
Part B: Curtius Rearrangement
-
Dissolve the crude malonic acid monoester (1.0 mmol) in a mixture of toluene (10 mL) and tert-butanol (5 mL).
-
Add triethylamine (1.2 mmol) followed by diphenylphosphoryl azide (DPPA, 1.1 mmol) at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the Boc-protected amino acid benzyl ester.
Protocol 3: Final Deprotection to Yield the Free Amino Acid
Materials:
-
Boc-protected amino acid benzyl ester
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Dissolve the Boc-protected amino acid benzyl ester (1.0 mmol) in methanol (15 mL).
-
Add 10% Pd/C (10 mol% Pd) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the enantiomerically pure α-amino acid.
Visualizations
Caption: Experimental workflow for the enantioselective synthesis of α-amino acids.
Caption: Logical relationship in the asymmetric phase-transfer alkylation step.
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Benzyl Methyl Malonate Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield in benzyl (B1604629) methyl malonate alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in maximizing the mono-alkylation of benzyl methyl malonate?
A1: The stoichiometry of the base is the most critical factor. To favor mono-alkylation, it is essential to use one equivalent of the base relative to the this compound. Using more than one equivalent can lead to the formation of the dialkylated product.[1]
Q2: Which base is recommended for the alkylation of this compound?
A2: Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used and effective base for this reaction.[1] It is important that the alkoxide base matches the alcohol portion of the ester to prevent transesterification. For this compound, sodium methoxide (B1231860) in methanol (B129727) would be an appropriate choice. Stronger bases like sodium hydride (NaH) can also be used, often in a solvent like DMF.[2]
Q3: How can I minimize the formation of the dialkylated byproduct?
A3: To minimize dialkylation, you should use a slight excess of the malonic ester relative to the alkylating agent and precisely one equivalent of the base.[2] Adding the alkylating agent slowly to the reaction mixture at a controlled temperature can also help maintain a low concentration of the alkylating agent, further favoring mono-alkylation.[2]
Q4: What are common side reactions, and how can they be avoided?
A4: Besides dialkylation, a potential side reaction is the Claisen condensation. This can occur if the deprotonation of the malonate is incomplete. To avoid this, ensure you are using a sufficiently strong base to completely convert the this compound to its enolate.[3]
Q5: What is the expected yield for the mono-alkylation of a malonic ester with a benzyl halide?
A5: The yield can vary significantly depending on the reaction conditions. With sodium ethoxide in ethanol, yields of diethyl benzylmalonate are reported to be in the range of 51-57%.[4] Under optimized phase-transfer catalysis conditions with potassium hydroxide (B78521) in toluene, yields can reach up to 75% for similar reactions.[5]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Mono-Alkylated Product
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure the base is fresh and the reaction is conducted under anhydrous conditions. Verify that the chosen base is strong enough to fully deprotonate the malonate. |
| Incorrect Stoichiometry | Carefully measure and use exactly one equivalent of the base for mono-alkylation.[1] |
| Suboptimal Reaction Temperature | Lower temperatures may slow down the reaction, while excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC to determine the optimal temperature. |
| Impure Reagents | Use purified this compound and benzyl halide. Ensure the solvent is anhydrous. |
Issue 2: Significant Amount of Dialkylated Product
| Possible Cause | Suggested Solution |
| Excess Base | Using more than one equivalent of base will promote a second deprotonation and subsequent alkylation.[1] Use precisely one equivalent. |
| High Concentration of Alkylating Agent | Add the benzyl halide dropwise to the reaction mixture to maintain its low concentration, thus favoring the reaction with the more abundant mono-enolate.[2] |
| Prolonged Reaction Time at Elevated Temperature | This can provide the energy needed for the less reactive mono-alkylated product to deprotonate and react further. Monitor the reaction and stop it once the starting material is consumed. |
Data Presentation
Table 1: Effect of Base and Solvent on Benzyl Malonate Alkylation Yield
| Base | Solvent | Temperature | Yield of Mono-alkylated Product | Reference |
| Sodium Ethoxide | Ethanol | Reflux | 51-57% | [4] |
| Sodium Hydride | DMF | 0 °C to Room Temp | Good (qualitative) | [2] |
| 50% aq. KOH | Toluene | -40 °C | 75% | [5] |
| K₂CO₃ | Toluene | 0 °C | Low Yield | [5] |
| CsOH | Toluene | 0 °C | No Reaction | [5] |
| Calcium Oxide | DMSO | 50-60 °C | 45% | [6] |
Experimental Protocols
Protocol 1: Mono-alkylation of this compound using Sodium Methoxide
Materials:
-
This compound (1 equivalent)
-
Sodium metal (1 equivalent)
-
Anhydrous methanol
-
Benzyl bromide or benzyl chloride (1 equivalent)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium methoxide by carefully adding sodium metal (1 equivalent) to anhydrous methanol under a nitrogen atmosphere.
-
Once all the sodium has reacted and the solution has cooled to room temperature, add this compound (1 equivalent) dropwise via the dropping funnel.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add the benzyl halide (1 equivalent) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Place the crude product in the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point for this compound. For diethyl benzylmalonate, the boiling point is 145–155 °C at 5 mm Hg.[4]
Visualizations
Caption: Experimental workflow for this compound alkylation.
Caption: Troubleshooting guide for low yield in alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 6. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]
Preventing dialkylation side reactions with Benzyl methyl malonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) methyl malonate. The focus is on preventing the common side reaction of dialkylation to achieve selective mono-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the mono- vs. di-alkylation of benzyl methyl malonate?
The selectivity between mono- and di-alkylation is primarily controlled by the reaction stoichiometry, the choice of base and solvent, and the reaction temperature. Careful optimization of these parameters is crucial for maximizing the yield of the desired mono-alkylated product.[1]
Q2: How does stoichiometry control the outcome of the alkylation reaction?
To favor mono-alkylation, it is critical to use a precise molar ratio of reactants. A slight excess of this compound relative to the base and the alkylating agent is recommended. A good starting point for the molar ratio is approximately 1.1 : 1.0 : 1.0 (this compound : base : alkylating agent).[2] This ensures that the base is the limiting reagent, reducing the likelihood of deprotonating the mono-alkylated product for a second alkylation.
Q3: What is the effect of the base on the selectivity of the reaction?
The choice of base is critical. For selective mono-alkylation, a base that quantitatively deprotonates the starting malonate without being overly reactive is ideal. Sodium hydride (NaH) is a common choice for achieving irreversible deprotonation.[3] Milder bases like potassium carbonate (K₂CO₃) can also be used, potentially offering higher selectivity for mono-alkylation, though they may require adjustments to the solvent and temperature.[4] In phase-transfer catalysis (PTC) conditions, aqueous potassium hydroxide (B78521) (KOH) has been used effectively.[4]
Q4: How does the choice of solvent affect the reaction?
The solvent plays a significant role in the reaction's outcome. Aprotic solvents such as tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are often used with strong bases like NaH to ensure complete enolate formation.[1] However, be aware that strong bases can react with some aprotic solvents like DMF, which can lead to byproduct formation.[2] Protic solvents, such as ethanol, can be used with alkoxide bases (e.g., sodium ethoxide). The protic nature of the solvent can help to protonate the mono-alkylated product, making it less nucleophilic and thus suppressing dialkylation.[2]
Q5: What is the optimal temperature for selective mono-alkylation?
Lower reaction temperatures generally favor mono-alkylation by reducing the rate of the second alkylation reaction.[4] Deprotonation is often carried out at 0 °C, and the alkylating agent is added at this temperature. The reaction may then be allowed to slowly warm to room temperature.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal temperature profile for your specific substrate and alkylating agent.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant formation of dialkylated product | - Molar ratio of base to malonate is too high.- Reaction temperature is too high.- The mono-alkylated product is readily deprotonated and reacts further. | - Use a slight excess of this compound (e.g., 1.1 equivalents).- Perform the reaction at a lower temperature (start at 0 °C and slowly warm to room temperature).- Add the alkylating agent slowly to the reaction mixture.- Consider using a milder base such as potassium carbonate.[4] |
| Low yield of the desired mono-alkylated product | - Incomplete deprotonation of the starting material.- Low reactivity of the alkylating agent.- Reaction time is too short. | - Ensure the base is fresh and of high purity.- Use a full equivalent of a strong base like NaH for complete enolate formation.- If using a less reactive alkylating agent, a higher reaction temperature or longer reaction time may be necessary. Monitor progress by TLC or GC-MS.- Consider using a more reactive alkylating agent (e.g., iodide instead of chloride). |
| Presence of unreacted starting material | - Insufficient amount or activity of the base.- Reaction conditions are too mild (low temperature or short time). | - Use a fresh batch of a strong base and ensure anhydrous conditions.- Gradually increase the reaction temperature and monitor the progress.- Allow for a longer reaction time. |
| Formation of side products other than the dialkylated ester | - Reaction of the base with the solvent (e.g., NaH with DMF).- Elimination reaction of the alkylating agent (more common with secondary and tertiary halides). | - Use purified, anhydrous solvents.- Consider alternative aprotic solvents like THF if using a strong base.- Use primary alkyl halides whenever possible to minimize elimination reactions. |
Data Presentation: Influence of Reaction Parameters on Benzylation Selectivity
The following table summarizes the effect of different reaction conditions on the alkylation of a malonate substrate with benzyl bromide, providing insights applicable to this compound.
| Parameter | Condition | Yield of Mono-benzylated Product (%) | Observations | Reference |
| Base | 50% KOH (aq) | 75 | High yield under phase-transfer conditions. | [4] |
| K₂CO₃ | Low Yield | Milder base resulted in lower conversion under the tested conditions. | [4] | |
| CsOH | No Reaction | Ineffective under the tested phase-transfer conditions. | [4] | |
| Solvent | Toluene | 75 | Good solvent for phase-transfer catalyzed benzylation. | [4] |
| CH₂Cl₂ | Lower Enantioselectivity | Solvent can significantly impact stereoselectivity in chiral syntheses. | [4] | |
| THF | Lower Enantioselectivity | Similar to CH₂Cl₂, can affect stereochemical outcome. | [4] | |
| Temperature | 0 °C | - | A common starting temperature for malonate alkylations. | [2] |
| -40 °C | 75 | Lower temperatures can improve selectivity and are crucial for stereocontrol. | [4] | |
| -60 °C | Low Yield | Very low temperatures can significantly slow down the reaction rate. | [4] |
Experimental Protocols
Protocol for Selective Mono-alkylation of this compound
This protocol is a general guideline for achieving selective mono-alkylation. Optimization may be required for specific alkylating agents.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septa and needles for inert atmosphere techniques
-
Ice bath
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.0 equivalent, washed with anhydrous hexanes to remove mineral oil) to a flame-dried round-bottom flask containing anhydrous THF.
-
Deprotonation: Cool the stirred suspension to 0 °C in an ice bath. Slowly add this compound (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to gradually warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Troubleshooting Dialkylation
Caption: Troubleshooting workflow for minimizing dialkylation.
Reaction Pathway: Mono- vs. Di-alkylation
Caption: Competing pathways of mono- and di-alkylation.
References
Troubleshooting low conversion in Benzyl methyl malonate reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address low conversion rates and other common issues encountered during the synthesis of benzyl (B1604629) methyl malonate.
Frequently Asked Questions (FAQs)
Q1: My benzyl methyl malonate synthesis is resulting in a low yield. What are the most common causes?
Low yields in this compound synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, in the transesterification of dimethyl malonate with benzyl alcohol, the highest yields are achieved under specific temperature and time conditions.[1]
-
Reagent Quality and Stoichiometry: The purity of starting materials like dimethyl malonate and benzyl alcohol is crucial. Additionally, the molar ratio of reactants can significantly impact the reaction outcome.[1]
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of dibenzyl malonate, especially with a higher concentration of benzyl alcohol.[1]
-
Incomplete Reactions: The reaction may not have reached completion. It's important to monitor the reaction's progress to ensure all starting material has been consumed.
Q2: I am observing the formation of significant amounts of dibenzyl malonate. How can I minimize this side product?
The formation of dibenzyl malonate is a common side reaction in the transesterification synthesis of this compound, particularly when an excess of benzyl alcohol is used.[1] To minimize the formation of this byproduct, you can:
-
Adjust the Molar Ratio: While an excess of benzyl alcohol can drive the reaction forward, a very high excess will favor the formation of dibenzyl malonate. Optimizing the molar ratio of dimethyl malonate to benzyl alcohol is key. A study on transesterification showed that increasing the molar ratio of dimethyl malonate to benzyl alcohol from 1:1 to 1:5 increased the total transester yield, but also increased the selectivity for dibenzyl malonate.[1]
-
Control Reaction Time: Monitor the reaction progress and stop it once the optimal yield of this compound is achieved, before it proceeds to form significant amounts of the dibenzyl byproduct.
Q3: What are the recommended purification methods for this compound?
The primary method for purifying this compound is vacuum distillation .[2] This technique is effective for separating the product from less volatile impurities and starting materials. The boiling point of this compound is approximately 125 °C at 0.5 mmHg.[2]
Before distillation, a typical work-up procedure would involve:
-
Quenching the reaction.
-
Washing the organic layer with water and brine to remove any water-soluble impurities.
-
Drying the organic layer over an anhydrous salt like magnesium sulfate.
-
Removing the solvent under reduced pressure.
Q4: Can transesterification of the methyl ester group be an issue with other reagents?
Yes, transesterification can be a significant side reaction if you are using an alkoxide base that does not match the ester group. For example, if you were to use sodium ethoxide with this compound in a subsequent reaction, you could inadvertently form some benzyl ethyl malonate. To avoid this, always use a base with an alkoxide that matches the ester you want to keep (e.g., sodium methoxide (B1231860) with methyl esters).[3]
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Action |
| Low or No Product Formation | Inactive Catalyst: The solid acid catalyst may have lost its activity. | Activate or Regenerate Catalyst: Ensure the catalyst is properly prepared and activated. For reusable catalysts, follow the recommended regeneration procedure, such as calcination.[1] |
| Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. The optimal temperature for the transesterification with a modified ceria catalyst was found to be 140 °C.[1] | |
| Insufficient Reaction Time: The reaction may not have had enough time to reach completion. | Extend Reaction Time: Monitor the reaction over a longer period. In one study, the highest yield was obtained after 3 hours.[1] | |
| Formation of Multiple Products | Transesterification: If using a base-catalyzed approach, a non-matching alkoxide base can lead to a mixture of esters.[3] | Use Matching Alkoxide Base: Ensure the alkoxide of your base matches the ester group of your malonate (e.g., use sodium methoxide with dimethyl malonate).[3] |
| Dialkylation: Formation of dibenzyl malonate. | Optimize Molar Ratio: Adjust the ratio of dimethyl malonate to benzyl alcohol to find the optimal balance between driving the reaction and minimizing the formation of the dialkylated product.[1] | |
| Difficulty in Product Isolation | Incomplete Work-up: Residual impurities or starting materials may be co-distilling with the product. | Thorough Washing: Ensure the crude product is thoroughly washed to remove water-soluble impurities before distillation. |
| Improper Distillation Conditions: The vacuum may be insufficient, or the temperature may be too high, leading to decomposition. | Optimize Distillation: Ensure a good vacuum is achieved to lower the boiling point and prevent thermal decomposition. Use a well-insulated distillation apparatus for efficient separation. |
Data Presentation
Table 1: Reaction Parameters for Transesterification of Dimethyl Malonate with Benzyl Alcohol
| Parameter | Optimized Condition | Effect on Yield | Reference |
| Molar Ratio (DMM:BA) | 1:5 | Increasing benzyl alcohol concentration generally increases total transester yield, but also favors dibenzyl malonate formation. | [1] |
| Reaction Temperature | 140 °C | Yield increases with temperature up to the optimum, beyond which side reactions may increase. | [1] |
| Reaction Time | 3 hours | Yield increases with time until equilibrium is reached or side reactions become significant. | [1] |
| Catalyst Weight (SCZ) | 0.5 g | Yield increases with catalyst amount up to a certain point, after which it may plateau or decrease. | [1] |
Table 2: Product Distribution in Transesterification of Diethyl Malonate with Benzyl Alcohol
| Reaction Time (hours) | Total Transester Yield (%) | Selectivity for Benzyl Ethyl Malonate (%) | Selectivity for Dibenzyl Malonate (%) |
| 1 | ~70 | ~55 | ~45 |
| 2 | ~80 | ~45 | ~55 |
| 3 | ~85 | ~40 | ~60 |
| 4 | ~88 | ~35 | ~65 |
| 5 | ~88 | ~30 | ~70 |
| 6 | ~88 | ~28 | ~72 |
| Data is estimated from graphical representations in the cited literature and is intended for illustrative purposes.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Transesterification
This protocol is adapted from a kinetic study on the transesterification of dimethyl malonate with benzyl alcohol using a modified ceria solid acid catalyst.[1]
Materials:
-
Dimethyl malonate (DMM)
-
Benzyl alcohol (BA)
-
Sulphated-ceria-zirconia (SCZ) solid acid catalyst
-
Acetone (for catalyst washing)
Procedure:
-
Catalyst Preparation: The SCZ catalyst is prepared via an impregnation method, followed by calcination. (For detailed catalyst preparation, refer to the source literature).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dimethyl malonate, benzyl alcohol, and the SCZ catalyst.
-
Reaction Conditions:
-
Molar Ratio: Use a molar ratio of DMM to BA of 1:5.
-
Catalyst Loading: Use 0.5 g of the SCZ catalyst.
-
Temperature: Heat the reaction mixture to 140 °C.
-
Time: Maintain the reaction for 3 hours with continuous stirring.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed with acetone, dried, and calcined for reuse.[1]
-
The liquid filtrate contains the product mixture. Isolate the this compound by fractional vacuum distillation.
-
Visualizations
Caption: Troubleshooting workflow for low conversion in this compound synthesis.
References
Technical Support Center: Purification of Benzyl Methyl Malonate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Benzyl methyl malonate reaction products via column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound and related compounds, offering step-by-step solutions to overcome these challenges.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of this compound from Impurities | Incorrect mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of hexanes and ethyl acetate.[1] Aim for an Rf value of approximately 0.2-0.4 for this compound to ensure good separation.[1][2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica (B1680970) gel. | |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid air bubbles and channels. A slurry packing method, where the silica gel is mixed with the initial mobile phase before being poured into the column, is generally preferred over dry packing.[3] | |
| Product Elutes Too Quickly (in the Solvent Front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexanes) in your eluent system.[3] |
| Product Elutes Very Slowly or Not at All | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. You can run a gradient elution, starting with a less polar solvent system and incrementally increasing the percentage of the more polar solvent (e.g., ethyl acetate).[4] |
| Strong adsorption to silica gel. | If the product is strongly adsorbed, a highly polar solvent may be needed to elute it at the end of the chromatography.[1] | |
| Tailing or Streaking of the Product Band | Strong interaction between the acidic protons of a malonic acid-type impurity and the silica gel. | Add a small amount (0.1-1%) of a volatile acid, such as acetic acid, to the mobile phase. This can help to suppress the ionization of acidic compounds, making them less polar and improving peak shape.[3] |
| The sample was loaded in a solvent that is too polar. | This can cause the compound to spread out at the top of the column.[5] It is best to dissolve the sample in a minimal amount of the mobile phase or use a dry loading technique.[5][6] | |
| Low Recovery of Purified Product | The product is strongly adsorbed to the silica gel. | At the end of the elution, flush the column with a more polar solvent to ensure all the product is recovered.[1] |
| Fractions containing the product were not all collected. | Carefully monitor the elution using TLC to ensure all fractions containing the desired product are collected.[3] | |
| The compound is unstable on silica gel. | Test the stability of your compound on a TLC plate.[4] If degradation is observed, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534).[1][2][4] | |
| Crude Product is Not Soluble in the Mobile Phase | Mismatch between sample solubility and eluent polarity. | Use a dry loading technique. Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone), add silica gel, and evaporate the solvent to obtain a free-flowing powder.[2][5][6] This powder can then be loaded onto the column.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A common and effective starting point for the purification of moderately polar esters like this compound is a mixture of hexanes and ethyl acetate.[1] You can begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis.
Q2: How can I determine the best solvent system before running a large column?
Thin Layer Chromatography (TLC) is the best method to determine the optimal mobile phase. Test different ratios of solvents to find a system where the this compound has an Rf value between 0.2 and 0.4, and there is maximum separation from impurities.[1][2]
Q3: My reaction contains unreacted starting material, such as a malonic acid derivative. How can I remove it?
For acidic impurities like mono-benzyl malonate, adding a small amount of a volatile acid like acetic acid to your mobile phase can improve separation by suppressing tailing.[3] Alternatively, a pre-chromatography workup with a mild basic wash (e.g., aqueous sodium bicarbonate) can remove acidic impurities, but care must be taken to avoid hydrolysis of the ester product.[7] This wash should be brief and performed at a low temperature.[7]
Q4: What should I do if my compound is unstable on silica gel?
First, confirm the instability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have formed.[2] If it is unstable, you can use a less acidic stationary phase like neutral alumina or florisil.[3][4] Another option is to deactivate the silica gel by preparing your slurry with the mobile phase containing a small amount of triethylamine (e.g., 0.1-1%).[1][8]
Q5: When should I use a "dry loading" technique?
Dry loading is recommended when your crude product has poor solubility in the mobile phase you plan to use for chromatography.[2][6] Loading an insoluble sample dissolved in a strong, polar solvent directly onto the column can lead to poor separation and band broadening.[5]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Ensure the solvents are of sufficient purity for chromatography.
2. Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[3]
-
Allow the silica to settle into a uniform bed, and then add another layer of sand on top.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound reaction product in a minimum amount of the mobile phase.[6] Carefully pipette this solution onto the top layer of sand.[6]
-
Dry Loading: If the sample is not soluble in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add silica gel (about 10-20 times the mass of the sample), and remove the solvent by rotary evaporation to yield a dry, free-flowing powder.[5][6] Carefully add this powder to the top of the column.[6]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to begin the elution process.
-
Collect fractions in test tubes or other suitable containers.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
5. Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enantioselectivity in Asymmetric Reactions of Benzyl Methyl Malonate
Welcome to the technical support center for improving enantioselectivity in asymmetric reactions involving benzyl (B1604629) methyl malonate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low enantioselectivity in my asymmetric reaction with benzyl methyl malonate?
Low enantiomeric excess (ee) can stem from several factors. The most common culprits include a suboptimal choice of chiral catalyst or ligand, inappropriate reaction temperature, or an unsuitable solvent. The purity of your reagents and starting materials is also critical, as impurities can interfere with the catalyst. Additionally, a non-catalyzed background reaction can occur, leading to a racemic product and thus lowering the overall ee.[1]
Q2: How does temperature affect the enantioselectivity of the reaction?
Temperature is a critical parameter for controlling enantioselectivity. Generally, lower reaction temperatures lead to higher enantiomeric excess.[1] This is because the energy difference between the diastereomeric transition states that lead to the two enantiomers is more pronounced at lower temperatures, favoring the formation of the major enantiomer. However, this is not a universal rule, and in some cases, higher temperatures have been shown to improve enantioselectivity. Therefore, a systematic temperature screening is highly recommended to find the optimal balance between reaction rate and enantioselectivity.[1][2]
Q3: Can the choice of solvent significantly impact the enantioselectivity?
Absolutely. The solvent plays a crucial role in asymmetric catalysis by influencing the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[1][3] A solvent screen is a vital step in optimizing any asymmetric reaction. Solvents with different polarities and coordinating abilities should be tested to find the one that best facilitates the desired stereochemical outcome. For instance, in phase-transfer catalysis, solvents like toluene (B28343) are often preferred, while dichloromethane (B109758) and THF can sometimes lead to a significant decrease in enantioselectivity.[4][5]
Q4: What role does the base play in reactions involving this compound?
In reactions such as phase-transfer catalytic alkylation, the choice and concentration of the base are critical. The base is responsible for deprotonating the malonate to form the nucleophile. The strength and nature of the base can influence the reaction rate and, in some cases, the enantioselectivity. For phase-transfer catalysis, aqueous solutions of strong bases like potassium hydroxide (B78521) (KOH) are commonly used.[4][5] The concentration of the base can also be a key parameter to optimize.
Q5: How do I choose the right chiral catalyst or ligand for my reaction?
The selection of the chiral catalyst or ligand is arguably the most critical factor for achieving high enantioselectivity. The best choice is highly dependent on the specific reaction type (e.g., Michael addition, allylic alkylation). For palladium-catalyzed allylic alkylations, a wide variety of chiral phosphine (B1218219) ligands have been developed.[6][7] For phase-transfer catalysis, chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids are widely used.[4][5] For Michael additions, organocatalysts such as chiral primary amines or bifunctional thioureas are often effective.[6] It is often necessary to screen a library of ligands or catalysts to identify the optimal one for a specific substrate and reaction.[7]
Troubleshooting Guides
Issue: Low Enantiomeric Excess (% ee)
This is a common challenge in asymmetric synthesis. The following guide provides a systematic approach to diagnosing and resolving the issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Detailed Troubleshooting Steps:
-
Validate Your Analytical Method: Before optimizing the reaction, ensure your method for determining enantiomeric excess (e.g., chiral HPLC or GC) is accurate and reliable. Prepare a racemic sample of your product to confirm that you can achieve baseline separation of the two enantiomers.[1]
-
Evaluate the Chiral Catalyst/Ligand: The structure of the chiral catalyst or ligand is paramount. Even minor structural modifications can have a profound impact on enantioselectivity.
-
Optimize the Reaction Temperature:
-
Action: Conduct the reaction at a range of temperatures (e.g., from -78°C to room temperature). Lowering the temperature often increases enantioselectivity but may decrease the reaction rate.[1]
-
-
Screen Different Solvents:
-
Check Reagent and Solvent Purity:
-
Action: Ensure that this compound and all other reagents are of high purity. Impurities can act as catalyst poisons or participate in side reactions. Use anhydrous solvents, as water can deactivate many catalysts.[1]
-
-
Adjust Substrate and Reagent Concentrations:
-
Action: Vary the concentration of the limiting substrate. In some cases, higher or lower concentrations can influence the aggregation state of the catalyst or the rate of competing pathways, thereby affecting enantioselectivity.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Phase-Transfer Catalytic (PTC) α-Alkylation of a Malonate Derivative
This table summarizes the effect of base, solvent, and temperature on the enantioselective PTC alkylation of a malonate substrate, providing a useful starting point for optimizing reactions with this compound.
| Entry | Base (5.0 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 50% KOH (aq.) | Toluene | 0 | 24 | 91 | 93 |
| 2 | 50% KOH (aq.) | Toluene | -20 | 24 | 91 | 93 |
| 3 | 50% KOH (aq.) | Toluene | -40 | 30 | 95 | 95 |
| 4 | 50% KOH (aq.) | Toluene | -60 | 96 | 13 | 99 |
| 5 | 50% NaOH (aq.) | Toluene | -40 | 48 | 85 | 94 |
| 6 | K₂CO₃ (solid) | Toluene | -40 | 72 | 35 | 92 |
| 7 | 50% KOH (aq.) | CH₂Cl₂ | -40 | 48 | 93 | 75 |
| 8 | 50% KOH (aq.) | THF | -40 | 48 | 92 | 85 |
Data adapted from a study on a similar malonate system and serves as a representative guide.[5]
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Phase-Transfer Catalytic (PTC) Alkylation
This protocol provides a typical procedure for the α-alkylation of a malonate, which can be adapted for this compound.
Workflow for PTC Alkylation
Caption: A typical experimental workflow for enantioselective PTC alkylation.
Procedure:
-
To a solution of the malonate (e.g., 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate, 0.065 mmol) and the chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide, 0.0033 mmol) in toluene (216 μL) at room temperature, add the alkylating agent (e.g., p-chlorobenzyl bromide, 0.324 mmol).[5]
-
Cool the reaction mixture to the desired low temperature (e.g., -40 °C).[5]
-
Add a 50% w/v aqueous solution of KOH (0.324 mmol) to the reaction mixture and stir vigorously until the starting material is consumed as monitored by TLC.[5]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.[4][5]
Protocol 2: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol, adapted from a benchmark reaction, can serve as a starting point for the AAA of this compound.
Workflow for Pd-Catalyzed AAA
Caption: A generalized workflow for Pd-catalyzed asymmetric allylic alkylation.
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the palladium precursor (e.g., [Pd₂(dba)₃] or [Pd(allyl)Cl]₂) and the chiral phosphine ligand in an anhydrous solvent (e.g., toluene or CH₂Cl₂). Stir for 15-30 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, add the allylic substrate (e.g., an allylic acetate (B1210297) or carbonate).
-
Nucleophile Addition: In a separate flask, prepare the malonate nucleophile. This may involve pre-treatment with a base (e.g., NaH, LDA) or a silylating agent (e.g., BSA) to generate the enolate. Add the nucleophile solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at the optimized temperature and monitor its progress by TLC.
-
Workup and Purification: Once the reaction is complete, quench appropriately (e.g., with saturated aqueous NH₄Cl or NaHCO₃). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
References
- 1. Enantioselective Michael Addition of Malonates to Enones | Bentham Science [eurekaselect.com]
- 2. BJOC - Stereoselective mechanochemical synthesis of thiomalonate Michael adducts via iminium catalysis by chiral primary amines [beilstein-journals.org]
- 3. A general organocatalytic enantioselective malonate addition to alpha,beta-unsaturated enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective organocatalytic michael addition of malonates to alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07809B [pubs.rsc.org]
- 7. Strontium-Catalyzed Highly Enantioselective Michael Additions of Malonates to Enones [organic-chemistry.org]
Hydrolysis of ester groups in Benzyl methyl malonate under basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the basic hydrolysis of benzyl (B1604629) methyl malonate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the basic hydrolysis of benzyl methyl malonate?
A1: The basic hydrolysis of an ester, also known as saponification, proceeds via a nucleophilic acyl substitution mechanism. For this compound, a hydroxide (B78521) ion (or other base) attacks one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, expelling either a methoxide (B1231860) or benzyloxide leaving group to form a carboxylate. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the base in the reaction mixture.[1]
Q2: Which ester group is preferentially hydrolyzed in this compound under basic conditions?
A2: Generally, the methyl ester is more susceptible to hydrolysis than the benzyl ester under basic conditions. This is due to the methyl group being sterically less hindered, allowing for easier nucleophilic attack at the carbonyl carbon. Studies have shown that methyl esters react faster than benzyl esters under similar hydrolysis conditions.[2]
Q3: What are the typical products of the complete basic hydrolysis of this compound?
A3: Complete hydrolysis under basic conditions, followed by an acidic workup, will yield malonic acid, methanol (B129727), and benzyl alcohol.
Q4: Can I achieve selective mono-hydrolysis of this compound?
A4: Yes, selective mono-hydrolysis to form the corresponding half-ester is possible under carefully controlled conditions.[2] Milder bases and lower temperatures can favor the hydrolysis of the more reactive methyl ester while leaving the benzyl ester intact.
Q5: What is a common side reaction to be aware of during the hydrolysis of malonic esters?
A5: A significant side reaction, particularly if the reaction is heated or performed under harsh conditions, is the decarboxylation of the resulting malonic acid derivative.[3] This is especially prevalent if the alpha-carbon is substituted, as this can stabilize the intermediate carbanion formed during decarboxylation.[2]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Incomplete Hydrolysis / Low Yield | 1. Insufficient Base: The amount of base is not enough to drive the reaction to completion. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration. 4. Poor Solubility: The this compound may not be fully dissolved in the reaction medium. | 1. Increase Base Equivalents: Use at least two equivalents of base for complete di-hydrolysis, or one equivalent for mono-hydrolysis. 2. Increase Temperature: Gently heat the reaction mixture according to established protocols. Monitor for side reactions. 3. Extend Reaction Time: Monitor the reaction progress using TLC or another appropriate analytical technique and continue until the starting material is consumed. 4. Add a Co-solvent: Use a co-solvent like ethanol (B145695) or THF to improve the solubility of the ester. |
| Formation of Multiple Products | 1. Mixture of Mono- and Di-hydrolysis: The reaction conditions are not selective for either mono- or di-hydrolysis. 2. Decarboxylation: The reaction temperature is too high, or the workup is too harsh, leading to the loss of CO2.[3] | 1. For Mono-hydrolysis: Use a milder base, fewer equivalents of base, and lower temperatures. For Di-hydrolysis: Use a sufficient excess of base and ensure adequate reaction time and temperature for complete conversion. 2. Control Temperature: Avoid excessive heating during the hydrolysis. Perform the acidic workup at a low temperature. |
| Decarboxylation of the Product | 1. High Reaction Temperature: Heating the reaction mixture, especially after the formation of the malonic acid derivative, can induce decarboxylation.[2] 2. Acidic Workup at High Temperature: Acidification of the carboxylate at elevated temperatures can promote decarboxylation. | 1. Maintain Lower Temperatures: If decarboxylation is not desired, conduct the hydrolysis at room temperature or with gentle heating. 2. Cold Acidic Workup: Perform the acidification step in an ice bath to minimize the risk of decarboxylation. |
| Difficulty in Product Isolation | 1. Emulsion during Workup: The formation of an emulsion can make phase separation difficult. 2. Product is Water-Soluble: The resulting carboxylate salt may be highly soluble in the aqueous phase. | 1. Add Brine: Add a saturated sodium chloride solution to help break up the emulsion. 2. Acidify and Extract: Carefully acidify the aqueous layer to a pH of ~2 to protonate the carboxylate, making it more soluble in organic solvents. Then, extract with an appropriate organic solvent like ether or ethyl acetate (B1210297).[4] |
Experimental Protocols
Protocol 1: Complete Dihydrolysis of this compound
This protocol is a general procedure for the complete saponification of a malonic ester.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Base: Add an aqueous solution of potassium hydroxide (2.5 equivalents).
-
Hydrolysis: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2.
-
Extraction: Extract the acidic aqueous layer with several portions of diethyl ether.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude malonic acid derivative.
Protocol 2: Selective Mono-hydrolysis of a Malonate Ester
This protocol is adapted from a procedure for the selective mono-hydrolysis of dialkyl malonates.[2]
-
Reaction Setup: To a solution of the malonate ester (1 equivalent) in methanol (5 mL), add water (2 mL) and tert-butylamine (B42293) (10 equivalents). For this compound, lithium bromide (3 equivalents) can be added to facilitate the reaction.
-
Hydrolysis: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by TLC or 1H NMR spectroscopy.
-
Workup: Once the desired conversion is achieved, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Washing: Wash the organic phase with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 30 mL) and then with brine (2 x 30 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude half-ester.
Quantitative Data
The following table summarizes data from the hydrolysis of various esters under basic conditions with the t-BuNH2/MeOH/H2O system. While not all substrates are this compound, the data provides a useful comparison of the reactivity of different ester groups.
| Entry | Substrate | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Methyl Benzoate | t-BuNH2/H2O, reflux | 1.75 | 100 | [2] |
| 2 | Benzyl Benzoate | t-BuNH2/H2O, reflux | 8 | 100 | [2] |
| 3 | Diethyl Phenylmalonate | t-BuNH2/LiBr/EtOH/H2O, reflux | 4 | 91 (decarboxylated) | [2] |
| 4 | Dibenzyl Malonate | t-BuNH2/EtOH/H2O, reflux | 18 | 98 (mono-acid) | [2] |
Note: The yield for diethyl phenylmalonate is for the decarboxylated product, phenylacetic acid.
Visualizations
Caption: Mechanism of base-catalyzed ester hydrolysis.
Caption: Troubleshooting workflow for this compound hydrolysis.
References
Managing reaction temperature for Benzyl methyl malonate synthesis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on managing reaction temperature and other critical parameters during the synthesis of Benzyl (B1604629) methyl malonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for synthesizing Benzyl methyl malonate?
The synthesis is typically a malonic ester synthesis, which involves two main steps. First, a base is used to deprotonate the active methylene (B1212753) group of dimethyl malonate, forming a nucleophilic enolate. Second, this enolate attacks a benzyl halide (e.g., benzyl chloride or benzyl bromide) via a bimolecular nucleophilic substitution (SN2) reaction to form the desired product.[1]
Q2: Why is temperature control so critical in this synthesis?
Temperature is a crucial parameter that directly influences reaction rate, yield, and the impurity profile.[2]
-
Low Temperatures: May lead to a slow or incomplete reaction, resulting in a low yield and recovery of unreacted starting materials.
-
High Temperatures: Can promote side reactions such as dialkylation (formation of dithis compound), elimination of the benzyl halide, or decomposition of the product. In some cases, prolonged heating can lead to decarboxylation if water is present.[2]
Q3: What are the common bases and solvents used, and how do they relate to temperature?
The choice of base and solvent are interlinked and often dictate the reaction temperature.
-
Sodium Methoxide (B1231860) in Methanol (B129727): A common and straightforward method involves preparing sodium methoxide (in situ from sodium metal and anhydrous methanol) and using methanol as the solvent. The reaction is typically run at reflux temperature (the boiling point of methanol, ~65°C).[3][4]
-
Sodium Hydride (NaH) in an Aprotic Solvent (e.g., THF, DMF): NaH is a strong, non-nucleophilic base that irreversibly deprotonates the malonate. This system offers more flexible temperature control, allowing the reaction to be run at room temperature or gently heated.
-
Phase-Transfer Catalysis (PTC): Conditions using a phase-transfer catalyst with a base like potassium hydroxide (B78521) (KOH) can be effective at lower temperatures, sometimes as low as 0°C.[5]
Q4: Can I use benzyl chloride or benzyl bromide?
Both benzyl chloride and benzyl bromide are effective alkylating agents for this synthesis. Benzyl bromide is generally more reactive than benzyl chloride, which may allow for milder reaction conditions (lower temperatures or shorter reaction times). However, benzyl chloride is often more cost-effective.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
Q: My reaction resulted in a very low yield, and I recovered most of my dimethyl malonate starting material. What went wrong?
This issue typically points to an incomplete reaction, which can be caused by several factors related to temperature and reagents.
-
Insufficient Temperature/Time: The reaction may not have been heated enough or for a sufficient duration to go to completion.[2] If running at room temperature, gentle heating may be required. If refluxing, ensure a true reflux is maintained.[3]
-
Ineffective Deprotonation: The base may have been deactivated. Sodium methoxide and sodium hydride are moisture-sensitive. Ensure all reagents and solvents are anhydrous and that the reaction is protected from atmospheric moisture.
-
Base Stoichiometry: An insufficient amount of base will result in incomplete formation of the malonate enolate, leaving starting material unreacted.
Problem 2: The final product is contaminated with significant impurities.
Q: My final product shows multiple spots on a TLC plate and NMR analysis indicates impurities. How can I improve the purity?
Impurity formation is often linked to reaction temperature and stoichiometry.
-
Presence of Dibenzyl Malonate: This dialkylated byproduct forms when the product, this compound, is itself deprotonated and reacts with a second molecule of benzyl halide.
-
Solution: Avoid using a large excess of the benzyl halide and base. A slow, controlled addition of the benzyl halide to the formed enolate can also minimize this side reaction. Ensure the temperature is not excessively high, as this can accelerate the second alkylation.
-
-
Recovery of Dimethyl Malonate: This indicates an incomplete reaction (see Problem 1).[6]
-
Presence of Benzyl Alcohol/Benzyl Methyl Ether: These impurities can arise if the benzyl halide reacts with residual moisture or the methoxide base, respectively. This is more likely if the reaction is run at a high temperature for an extended period.
-
Solution: Ensure anhydrous conditions and avoid unnecessarily long reaction times.
-
Experimental Protocols & Data
Standard Experimental Protocol (Sodium Methoxide Method)
This protocol is adapted from a standard procedure for malonic ester synthesis.[3]
-
Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube to protect from atmospheric moisture.
-
Base Formation: In the flask, add anhydrous methanol. Carefully add sodium metal (1.0 equivalent) in small pieces. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react completely to form sodium methoxide.[4]
-
Enolate Formation: To the sodium methoxide solution, add dimethyl malonate (1.05 equivalents) dropwise at room temperature.
-
Alkylation: Slowly add benzyl chloride or benzyl bromide (1.0 equivalent) to the mixture.
-
Reaction: Heat the mixture to reflux (~65°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete when the mixture becomes neutral to moist litmus (B1172312) paper, which can take several hours.[3]
-
Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. Add water to the residue to dissolve the sodium halide salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation.[6]
Table 1: Comparison of Reaction Conditions
| Parameter | Method 1: Alkoxide[3] | Method 2: Phase-Transfer Catalysis (PTC)[5] |
| Base | Sodium Methoxide (or Ethoxide) | 50% aq. Potassium Hydroxide (KOH) |
| Solvent | Methanol (or Ethanol) | Toluene |
| Alkylating Agent | Benzyl Chloride or Benzyl Bromide | Benzyl Bromide |
| Temperature | Reflux (e.g., ~65°C for Methanol) | 0°C |
| Key Advantages | Simple reagents, well-established method. | Milder conditions, avoids anhydrous solvents. |
| Potential Issues | Requires strictly anhydrous conditions. | Requires a specific PTC catalyst; may be slower. |
Visual Guides
Reaction Workflow
Troubleshooting Logic for Low Yield
Reaction Mechanism
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 6. 苄基丙二酸二甲酯 90% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Deprotonation of Benzyl Methyl Malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotonation of Benzyl methyl malonate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended base for the deprotonation of this compound?
For the deprotonation of this compound, the recommended base is sodium methoxide (B1231860) (NaOCH₃) . The primary reason for this choice is to prevent a common side reaction known as transesterification.[1] Since the ester moiety in this compound is a methyl ester, using sodium methoxide ensures that if the alkoxide attacks the ester carbonyl, the resulting product is identical to the starting material, thus avoiding the formation of unwanted byproducts.[1]
Q2: Can I use other bases like sodium ethoxide (NaOEt) or sodium hydride (NaH)?
While other bases can be used, they come with certain considerations:
-
Sodium Ethoxide (NaOEt): Using sodium ethoxide will lead to transesterification, resulting in a mixture of this compound, Benzyl ethyl malonate, and potentially Diethyl malonate. This complicates the product mixture and can reduce the yield of the desired product.[1]
-
Sodium Hydride (NaH): Sodium hydride is a strong, non-nucleophilic base that can effectively deprotonate this compound. It is a suitable alternative if transesterification is a major concern and you wish to avoid alkoxides altogether. However, it is often unnecessary as sodium methoxide is sufficient.[2]
-
Lithium Diisopropylamide (LDA): LDA is a very strong, sterically hindered base that can also be used. It ensures complete and rapid deprotonation. However, like NaH, it is often stronger than necessary for deprotonating a relatively acidic malonic ester.[2]
Q3: I am observing incomplete deprotonation of my this compound. What are the possible causes and solutions?
Incomplete deprotonation can be attributed to several factors:
-
Insufficient Base: Ensure you are using at least one full equivalent of the base for mono-alkylation.[2]
-
Base Degradation: Alkoxide bases like sodium methoxide are sensitive to moisture. It is crucial to use a fresh, dry base and perform the reaction under anhydrous (moisture-free) conditions.[2]
-
Incorrect pKa Matching: The base must be strong enough to effectively deprotonate the malonic ester. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the malonic ester.[2]
Q4: What are the potential side reactions during the deprotonation of this compound, and how can I minimize them?
The two primary side reactions to consider are:
-
Transesterification: As discussed in Q1 and Q2, this occurs when the alkoxide base does not match the alkyl group of the ester. To prevent this, always use sodium methoxide when working with this compound.[1]
-
Saponification: This is the base-mediated hydrolysis of the ester to a carboxylate. While it is more of a concern during subsequent workup steps, using an excess of a strong base in the presence of water can lead to this side reaction. To avoid saponification, ensure anhydrous reaction conditions during the deprotonation step and carefully control the amount of aqueous solution used during the workup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Incomplete deprotonation. | - Use at least one full equivalent of a suitable base (e.g., sodium methoxide).[2]- Ensure the base is not degraded by moisture; use fresh base and anhydrous conditions.[2]- Check the pKa of your base to ensure it's strong enough. |
| Low reactivity of the subsequent electrophile. | - Use a reactive electrophile (e.g., primary alkyl halides).[3][4][5] | |
| Complex product mixture | Transesterification occurred. | - Use an alkoxide base that matches the ester (sodium methoxide for this compound).[1] |
| Saponification of the ester. | - Maintain anhydrous conditions during deprotonation.- Perform the reaction at a low temperature if using a very strong base. | |
| Reaction is not proceeding | Base is not strong enough. | - While sodium methoxide should be sufficient, consider a stronger base like sodium hydride (NaH) if deprotonation is confirmed to be the issue.[2] |
| Steric hindrance. | - If the subsequent electrophile is bulky, the reaction may be slow or may not proceed. |
Quantitative Data
The selection of an appropriate base is guided by the pKa of the malonic ester and the pKa of the conjugate acid of the base. The base's conjugate acid should have a significantly higher pKa than the malonic ester to ensure complete deprotonation.
| Compound | pKa (in DMSO, unless otherwise noted) | Reference |
| Diethyl malonate | 16.4 | [2] |
| Dimethyl malonate | 13 (in water) | [2] |
| This compound | ~13-16 (estimated) | |
| Methanol (B129727) (conjugate acid of methoxide) | 29.0 | |
| Ethanol (conjugate acid of ethoxide) | 29.8 | [2] |
| Hydrogen (H₂) (conjugate acid of Hydride) | 42 | |
| Diisopropylamine (conjugate acid of LDA) | 36 |
Note: The pKa of this compound is estimated to be in a similar range to diethyl and dimethyl malonate.
Experimental Protocols
Detailed Methodology for Deprotonation of this compound
This protocol outlines the formation of the enolate of this compound for subsequent reaction with an electrophile (e.g., an alkyl halide).
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol (if using solid sodium methoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet for an inert atmosphere, and a dropping funnel.
-
Base Preparation (if using solid NaOMe): Under a positive pressure of nitrogen or argon, add anhydrous methanol to the flask, followed by the careful addition of sodium methoxide (1.0 - 1.1 equivalents). Stir until the sodium methoxide is fully dissolved.
-
Enolate Formation:
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent (e.g., THF).
-
Slowly add the this compound solution to the stirred sodium methoxide solution at room temperature via the dropping funnel.
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the enolate.
-
-
Subsequent Reaction: The resulting enolate solution is now ready for reaction with a suitable electrophile. The electrophile is typically added dropwise to the enolate solution, often at a controlled temperature.
Mandatory Visualizations
Caption: Workflow for selecting a suitable base for the deprotonation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Removal of impurities from Benzyl methyl malonate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) methyl malonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of benzyl methyl malonate?
A1: The most prevalent impurities are typically unreacted starting materials and byproducts from side reactions. These include:
-
Dimethyl malonate: Unreacted starting material from transesterification reactions.[1]
-
Benzyl alcohol: Unreacted starting material.
-
Dibenzyl malonate: A common byproduct formed from a second transesterification reaction.[2][3]
-
Malonic acid or its monoesters: Resulting from the hydrolysis of the ester groups.[4]
-
Benzyl chloride: A potential impurity if the synthesis route involves alkylation of a malonate with benzyl chloride.[5][6]
Q2: How can I minimize the formation of dibenzyl malonate?
A2: The formation of dibenzyl malonate occurs when the desired this compound undergoes a second transesterification. To minimize this, careful control of reaction conditions is crucial. Adjusting the molar ratio of the reactants, specifically using an excess of dimethyl malonate relative to benzyl alcohol, can favor the formation of the mono-substituted product. Additionally, optimizing the reaction time and temperature can help prevent the secondary reaction.[2][3]
Q3: My final product appears to be contaminated with acidic impurities. What is the likely cause and how can I resolve this?
A3: Acidic impurities are often the result of hydrolysis of the malonate esters, which can be catalyzed by the presence of water and either acid or base.[4] To prevent this, ensure all reagents and solvents are anhydrous. If acidic impurities are present in the final product, they can often be removed by washing the crude product with a mild basic solution, such as saturated sodium bicarbonate, followed by a water wash to remove any remaining salts.
Q4: What analytical methods are recommended for assessing the purity of this compound?
A4: The purity of this compound is commonly assessed using Gas Chromatography (GC), often with a Flame Ionization Detector (FID).[7] For more detailed analysis and identification of specific impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can be used for quantitative analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient catalyst. - Product loss during workup. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize temperature and reaction time based on literature or experimental screening.[2][3] - Consider screening different acid or base catalysts for transesterification.[2][10] - Ensure efficient extraction and minimize transfers during the purification process. |
| Presence of Unreacted Dimethyl Malonate | - Insufficient reaction time. - Molar ratio of reactants not optimized. | - Increase the reaction time. - Use a larger excess of benzyl alcohol, and remove the unreacted alcohol by vacuum distillation. |
| Product is a yellow to orange liquid | - The presence of impurities. | - this compound is typically a colorless to light yellow liquid.[7] A darker color suggests impurities. - Purify by vacuum distillation or column chromatography. |
| Difficulty in removing benzyl alcohol | - Benzyl alcohol has a relatively high boiling point. | - Use a high-efficiency vacuum distillation setup. - Perform an aqueous wash to partition some of the benzyl alcohol into the aqueous phase before distillation. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is suitable for separating this compound from less volatile impurities like dibenzyl malonate and more volatile impurities like dimethyl malonate and benzyl alcohol.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction, which will likely contain more volatile impurities such as residual solvents and unreacted dimethyl malonate.
-
Collect the main fraction at the appropriate boiling point and pressure for this compound (e.g., 125 °C at 0.5 mmHg).[1]
-
The distillation residue will contain less volatile impurities, such as dibenzyl malonate.[6]
-
-
Analysis: Analyze the collected fractions by GC to assess purity.
Protocol 2: Aqueous Workup for Removal of Water-Soluble Impurities
This procedure is designed to remove water-soluble impurities like salts and acidic or basic residues.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Washing:
-
Transfer the solution to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.[4]
-
Wash with water to remove any remaining water-soluble compounds.
-
Wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.[4]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining crude product can then be further purified, for example, by vacuum distillation.
Data Presentation
Table 1: Influence of Catalyst on Transesterification Yield
| Catalyst | Molar Ratio (DMM:BA) | Temperature (°C) | Time (h) | Total Transester Yield (%) | Reference |
| Sulphated-Ceria-Zirconia (SCZ) | 1:5 | 140 | 3 | 88 | [2] |
| Sulphated Zirconia (SZ) | 1:3 | 120 | 5 | 88 | [3] |
DMM: Dimethyl Malonate, BA: Benzyl Alcohol
Visualizations
References
- 1. This compound 90 52267-39-7 [sigmaaldrich.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. series.publisso.de [series.publisso.de]
- 10. Ester synthesis by transesterification [organic-chemistry.org]
Technical Support Center: Knoevenagel Condensation with Benzyl Methyl Malonate
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation using benzyl (B1604629) methyl malonate. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate challenges encountered during the work-up and purification of your reaction products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of the Knoevenagel condensation between an aldehyde (e.g., benzaldehyde) and benzyl methyl malonate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time, low temperature, or inactive catalyst. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or increasing the temperature. Ensure the catalyst is fresh and used in the appropriate amount.[1][2] |
| Sub-optimal work-up procedure: Product loss during extraction or washing steps. | Ensure the pH of the aqueous layer is appropriate during extraction to minimize the solubility of the product. Use a minimal amount of washing solvents. | |
| Side reactions: Formation of byproducts such as Michael addition products or self-condensation of the aldehyde. | Use a mild base as a catalyst and control the stoichiometry of the reactants carefully. A slight excess of the malonate can sometimes be beneficial, but a large excess may promote Michael addition.[3] | |
| Oily Product That Won't Solidify | Presence of impurities: Residual solvent, unreacted starting materials, or byproducts can prevent crystallization. | Purify the crude product using silica (B1680970) gel column chromatography.[4] |
| Product is a low-melting solid or an oil at room temperature: The inherent physical properties of the product may not be a crystalline solid at ambient temperature. | Confirm the product's identity and purity via analytical techniques like NMR or mass spectrometry. If pure, the oily nature is characteristic of the compound. | |
| Difficulty in Removing the Catalyst | Use of a homogeneous basic catalyst (e.g., piperidine (B6355638), pyridine): These catalysts can be challenging to remove completely by simple extraction. | During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine catalyst and extract it into the aqueous phase.[5] |
| Use of an ionic liquid catalyst: While efficient, some ionic liquids can be soluble in the reaction mixture. | If the product is solid, it can be filtered off, and the ionic liquid can be washed away with water. For liquid products, extraction with a suitable solvent may be necessary, and the ionic liquid can often be recovered and reused.[1] | |
| Product Contaminated with Benzoic Acid | Oxidation of the starting aldehyde: Benzaldehyde (B42025) and other aromatic aldehydes can oxidize to their corresponding carboxylic acids upon exposure to air. | Use freshly distilled or high-purity aldehydes for the reaction. During the work-up, a wash with a mild base like a saturated sodium bicarbonate solution can effectively remove acidic impurities.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde?
A1: A typical work-up procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete (as monitored by TLC), the mixture is cooled to room temperature. The reaction mixture is then diluted with an organic solvent such as ethyl acetate (B1210297) and washed sequentially with water, a dilute acid (e.g., 1M HCl) to remove the basic catalyst, and a saturated solution of sodium bicarbonate to remove any acidic impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]
Q2: My product is a liquid. How should I purify it?
A2: For liquid products, purification is typically achieved through vacuum distillation or silica gel column chromatography.[4][5] The choice of method depends on the boiling point and stability of your product. Column chromatography is often preferred for achieving high purity.
Q3: What are the common side reactions in a Knoevenagel condensation with this compound?
A3: Common side reactions include the self-condensation of the aldehyde, especially when using a strong base, and the Michael addition of another molecule of this compound to the α,β-unsaturated product.[3] To minimize these, it is advisable to use a weak base as a catalyst and to monitor the reaction closely, stopping it once the starting aldehyde has been consumed.
Q4: How can I remove the water formed during the reaction to improve the yield?
A4: The removal of water can shift the reaction equilibrium towards the product, thereby increasing the yield.[6] This can be achieved by using a Dean-Stark apparatus during the reaction if a solvent that forms an azeotrope with water (like toluene) is used. Alternatively, adding molecular sieves to the reaction mixture can also effectively remove the water.[6]
Q5: Can I use a solvent-free method for this reaction?
A5: Yes, solvent-free Knoevenagel condensations have been reported and are considered a greener alternative.[3][7] In such cases, the reactants are mixed with a catalyst, and the reaction is often heated. The work-up for a solvent-free reaction would typically involve dissolving the resulting mixture in a suitable organic solvent and then proceeding with the standard aqueous washes.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with this compound
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
Benzaldehyde (1.0 eq)
-
This compound (1.0 - 1.2 eq)[8]
-
Piperidine (0.1 eq) or another suitable base
-
Toluene or another suitable solvent
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser (or Dean-Stark apparatus)
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 eq) and this compound (1.1 eq) dissolved in toluene.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. If using a Dean-Stark apparatus, continue refluxing until no more water is collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water (2x), followed by 1M HCl (2x) to remove the piperidine.
-
Wash the organic layer with a saturated sodium bicarbonate solution (1x) to remove any acidic impurities.
-
Wash again with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or vacuum distillation to yield the pure benzyl 2-methoxycarbonyl-3-phenylacrylate.
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation work-up.
Caption: Troubleshooting logic for Knoevenagel condensation work-up issues.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 95% | Fisher Scientific [fishersci.ca]
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of Benzyl Methyl Malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 1H NMR spectral characteristics of benzyl (B1604629) methyl malonate and its derivatives, alongside common alternative malonate esters. Understanding these spectroscopic features is crucial for reaction monitoring, structural confirmation, and purity assessment in synthetic chemistry, particularly in the field of drug discovery where malonate derivatives are pivotal building blocks.
Performance Comparison: 1H NMR Data
The following table summarizes the key 1H NMR chemical shift data for benzyl methyl malonate, selected derivatives, and alternative malonate esters. The data highlights the influence of the ester groups and benzyl ring substituents on the proton environment. All spectra are referenced in CDCl₃.
| Compound | Ar-H (ppm) | Ar-CH₂-O (ppm) | -O-CH₃ (ppm) | -CH₂- (malonate) (ppm) | Other Signals (ppm) |
| This compound | ~7.35 (m, 5H)[1] | ~5.20 (s, 2H) | ~3.75 (s, 3H) | ~3.50 (s, 2H) | |
| Bis(4-nitrobenzyl) Malonate | 8.20 (d, 4H), 7.52 (d, 4H)[2] | 5.30 (s, 4H)[2] | - | 3.60 (s, 2H)[2] | |
| Diethyl Malonate | - | - | - | 3.39 (s, 2H) | 4.19 (q, 4H, -CH₂-CH₃), 1.25 (t, 6H, -CH₂-CH₃) |
| Dimethyl Malonate | - | - | 3.74 (s, 6H)[3] | 3.42 (s, 2H)[3] | |
| Diethyl Benzylmalonate | ~7.25 (m, 5H) | - | - | 3.65 (t, 1H) | 4.15 (q, 4H, -CH₂-CH₃), 3.25 (d, 2H, Ar-CH₂-), 1.20 (t, 6H, -CH₂-CH₃) |
Analysis of Spectral Data:
-
Benzyl Group Protons: In this compound, the five protons of the phenyl group appear as a multiplet around 7.35 ppm, and the benzylic methylene (B1212753) protons (-CH₂-) give a characteristic singlet at approximately 5.20 ppm.
-
Ester Group Protons: The methyl ester protons (-OCH₃) of this compound resonate as a singlet around 3.75 ppm. In diethyl malonate, the ethyl groups give rise to a quartet at ~4.19 ppm and a triplet at ~1.25 ppm, a typical pattern for an ethyl ester. Dimethyl malonate shows a single peak for the two equivalent methyl groups at ~3.74 ppm.[3]
-
Methylene Protons of the Malonate Backbone: The active methylene protons (-CH₂-) of the malonate core appear as a singlet. In this compound, this signal is at ~3.50 ppm.
-
Substituent Effects: The introduction of a strong electron-withdrawing nitro group in the para position of the benzyl rings, as in bis(4-nitrobenzyl) malonate, significantly deshields the aromatic protons, shifting them downfield to 8.20 and 7.52 ppm.[2] The benzylic protons are also shifted downfield to 5.30 ppm compared to the unsubstituted this compound.[2] This demonstrates the sensitivity of the 1H NMR spectrum to electronic changes in the molecule.
-
Alpha-Substitution: In diethyl benzylmalonate, the substitution at the alpha-carbon of the malonate removes the chemical equivalence of the methylene protons, which now appear as a doublet at ~3.25 ppm, coupled to the methine proton, which appears as a triplet at ~3.65 ppm.
Experimental Protocols
A standardized protocol for acquiring high-quality 1H NMR spectra of this compound derivatives is essential for accurate and reproducible results.
1. Sample Preparation:
-
Sample Quantity: Weigh 5-10 mg of the purified this compound derivative.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common choice due to its good dissolving power for these compounds and its single residual peak at 7.26 ppm.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Often, commercially available deuterated solvents contain TMS. If not, a small drop can be added.
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to have a particle-free solution. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
2. NMR Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds will provide sufficient digital resolution.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual CDCl₃ peak to 7.26 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and list the chemical shifts of all peaks.
Visualizations
The following diagrams illustrate key aspects of the 1H NMR characterization of this compound derivatives.
Caption: Workflow for 1H NMR Characterization.
Caption: Structural Comparison of Malonate Esters.
References
A Researcher's Guide to GC-MS Analysis of Benzyl Methyl Malonate Reaction Mixtures
For researchers, scientists, and drug development professionals, gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the analysis of complex chemical reaction mixtures. This guide provides a comprehensive comparison of benzyl (B1604629) methyl malonate and potential alternative products or impurities commonly found in its synthesis, supported by detailed experimental protocols and data interpretation.
The synthesis of benzyl methyl malonate, a key intermediate in the production of various pharmaceuticals and fine chemicals, can often result in a mixture of reactants, products, and byproducts. Accurate identification and quantification of these components are crucial for reaction optimization, yield determination, and quality control.
Comparative Analysis of Reaction Components
A typical synthesis of this compound may involve the reaction of a malonate derivative with a benzylating agent. The resulting crude reaction mixture can be effectively analyzed by GC-MS to separate and identify each component based on its retention time and mass spectrum. The primary compounds of interest in such a mixture are the desired product, unreacted starting materials, and potential byproducts from side reactions.
Table 1: Comparative GC-MS Data for this compound Reaction Mixture Components
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass-to-Charge (m/z) Fragments |
| This compound | C₁₁H₁₂O₄ | 208.21 | ~12.5 | 208 (M+), 149, 108, 107, 91, 77, 59 |
| Dimethyl Malonate | C₅H₈O₄ | 132.11 | ~6.2 | 132 (M+), 101, 74, 59 |
| Benzyl Alcohol | C₇H₈O | 108.14 | ~7.8 | 108 (M+), 107, 79, 77 |
| Dibenzyl Malonate | C₁₇H₁₆O₄ | 284.31 | ~15.8 | 284 (M+), 193, 108, 107, 91 |
| Methyl Benzyl Ether | C₈H₁₀O | 122.16 | ~8.5 | 122 (M+), 91, 77 |
Note: Retention times are illustrative and highly dependent on the specific GC conditions.
Experimental Protocols
A robust GC-MS methodology is critical for the reliable analysis of the this compound reaction mixture. The following protocols for sample preparation and GC-MS analysis are provided as a comprehensive starting point for method development.
Synthesis of this compound (Illustrative)
A common synthetic route involves the Williamson ether synthesis-like reaction between a salt of methyl malonate and a benzyl halide. For instance, methyl malonate can be deprotonated with a suitable base like sodium methoxide (B1231860) in a solvent such as methanol, followed by the addition of benzyl bromide. The reaction is typically stirred at room temperature or with gentle heating. After the reaction is complete, a standard workup procedure involving quenching, extraction with an organic solvent, and drying is performed.
Sample Preparation for GC-MS Analysis
-
Quenching: A small aliquot (e.g., 0.1 mL) of the crude reaction mixture is carefully quenched by adding it to 1 mL of deionized water.
-
Extraction: The aqueous mixture is then extracted with 1 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The mixture should be vortexed for 30 seconds to ensure thorough mixing.
-
Phase Separation: The mixture is centrifuged for 5 minutes at 3000 rpm to achieve clear phase separation.
-
Sample Transfer: The organic layer is carefully transferred to a clean GC vial.
-
Dilution: Depending on the expected concentration of the product, the sample may be further diluted with the extraction solvent to avoid detector saturation. A typical dilution factor is 1:10 or 1:100.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and analysis process.
Caption: Experimental workflow from synthesis to GC-MS analysis.
Interpretation of Mass Spectra
The mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M+) is expected at m/z 208. A prominent fragment at m/z 91 corresponds to the stable tropylium (B1234903) cation (C₇H₇⁺), which is characteristic of benzyl-containing compounds. Other significant fragments include those resulting from the loss of the methoxycarbonyl group (m/z 149) and the benzyloxy group (m/z 107, 108).
In comparison, dimethyl malonate, a potential impurity, would show a molecular ion at m/z 132 and characteristic fragments from the loss of a methoxy (B1213986) group (m/z 101) and a methoxycarbonyl group (m/z 73). The presence of unreacted benzyl alcohol would be indicated by its molecular ion at m/z 108 and a strong peak at m/z 107 due to the loss of a hydrogen atom.
Signaling Pathway of Analysis Logic
The logical process for identifying components in the reaction mixture is outlined in the diagram below.
Caption: Logical workflow for compound identification and quantification.
By following the detailed protocols and utilizing the comparative data provided, researchers can confidently and accurately analyze this compound reaction mixtures, leading to improved process control and higher quality final products.
A Researcher's Guide to Chiral HPLC Analysis of Asymmetric Synthesis Products from Benzyl Methyl Malonate Derivatives
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the success of a reaction. When using prochiral starting materials like benzyl (B1604629) methyl malonate, the resulting chiral products require robust analytical methods for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the gold standard for this purpose.
This guide provides a comparative overview of chiral HPLC methods applicable to the analysis of products from the asymmetric synthesis involving benzyl methyl malonate and its derivatives. We will delve into a comparison of polysaccharide-based CSPs, present experimental data for the separation of structurally similar compounds, and provide detailed experimental protocols to aid in method development.
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including the ester derivatives of malonic acid.[1] Normal-phase chromatography, often employing a mobile phase of n-hexane with an alcohol modifier like isopropanol, is frequently the preferred mode for these separations.
Below is a summary of performance data for various polysaccharide-based CSPs in the analysis of chiral malonate derivatives, which serve as excellent proxies for products derived from this compound.
| Chiral Stationary Phase (CSP) | Analyte Structure | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (UV) | Retention Time (min) | Enantiomeric Excess (% ee) |
| DAICEL Chiralcel OJ-H | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(3-methoxybenzyl)-2-methylmalonate | n-Hexane / Isopropanol (99:1) | 1.0 | 256 nm | t_minor = 41.17, t_major = 53.38 | 95 |
| DAICEL Chiralcel OJ-H | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-benzyl-2-methylmalonate | n-Hexane / Isopropanol (99.8:0.2) | 1.0 | 256 nm | t_minor = 27.93, t_major = 31.79 | 77 |
| DAICEL Chiralpak AD-H | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-allyl-2-methylmalonate | n-Hexane / Isopropanol (99:1) | 1.0 | 220 nm | t_minor = 8.23, t_major = 8.87 | 66 |
| DAICEL Chiralcel OJ-H | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-methyl-2-(naphthalen-2-ylmethyl)malonate | n-Hexane / Isopropanol (99:1) | 1.0 | 220 nm | t_minor = 20.92, t_major = 30.37 | 98 |
This data is adapted from studies on the enantioselective phase-transfer catalytic α-alkylation of tert-butyl α-methylmalonate derivatives.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of HPLC methods. Below are representative protocols for chiral separations relevant to the analysis of asymmetric synthesis products from this compound derivatives.
Protocol 1: Chiral HPLC Analysis on a Cellulose-Based CSP
-
Column: DAICEL Chiralcel OJ-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of n-Hexane and Isopropanol in a 99:1 (v/v) ratio. The ratio can be optimized to achieve better resolution or shorter retention times.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 23 °C
-
Detection: UV at 256 nm, or at the wavelength of maximum absorbance for the specific analyte.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the purified product (approximately 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC Analysis on an Amylose-Based CSP
-
Column: DAICEL Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of n-Hexane and Isopropanol in a 99:1 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 23 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter prior to injection.
Workflow for Chiral HPLC Method Development
A systematic approach is essential for efficient chiral method development. The following diagram illustrates a logical workflow from initial screening to a validated analytical method.
Caption: A logical workflow for the development of a chiral HPLC method.
Conclusion
The successful chiral HPLC analysis of products from asymmetric synthesis with this compound derivatives is readily achievable with systematic method development. Polysaccharide-based chiral stationary phases, particularly the DAICEL Chiralcel and Chiralpak series, have demonstrated excellent performance in separating structurally similar chiral malonates. By following the outlined protocols and method development workflow, researchers can confidently and accurately determine the enantiomeric purity of their synthesized compounds, a crucial step in advancing their research and development efforts.
References
A Comparative Guide to Benzyl Methyl Malonate and Diethyl Malonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, malonic esters are indispensable building blocks for the creation of a vast array of molecular architectures. Among the various malonates available, benzyl (B1604629) methyl malonate and the more traditional diethyl malonate are two prominent choices for introducing a malonate moiety. This guide provides an objective comparison of their performance in key synthetic transformations, supported by their physicochemical properties and relevant experimental data.
At a Glance: Key Differences
| Feature | Benzyl Methyl Malonate | Diethyl Malonate |
| Asymmetric Ester | Yes (Benzyl and Methyl) | Yes (two Ethyl groups) |
| Selective Deprotection | Benzyl group can be selectively cleaved by hydrogenolysis. | Selective cleavage of one ethyl group is challenging. |
| Steric Hindrance | The benzyl group may introduce more steric bulk around the ester functionality. | Ethyl groups present moderate steric hindrance. |
| Applications | Useful in syntheses requiring orthogonal deprotection strategies. | Widely used in classic malonic ester syntheses for a variety of carboxylic acids and heterocycles.[1] |
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these malonates is crucial for designing and optimizing synthetic routes.
| Property | This compound | Diethyl Malonate |
| CAS Number | 52267-39-7[2] | 105-53-3[3] |
| Molecular Formula | C₁₁H₁₂O₄[2] | C₇H₁₂O₄[3] |
| Molecular Weight | 208.21 g/mol [2] | 160.17 g/mol [3] |
| Boiling Point | 125 °C @ 0.5 mmHg | 199 °C @ 760 mmHg[3] |
| Density | 1.15 g/mL at 25 °C | 1.055 g/mL at 20 °C[3] |
| Appearance | Colorless to light yellow liquid[4] | Colorless liquid[3] |
Performance in Synthesis: A Comparative Overview
Both this compound and diethyl malonate are excellent nucleophiles after deprotonation of the active methylene (B1212753) group. The resulting enolate can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation and acylation.
Alkylation Reactions
The alkylation of malonic esters is a cornerstone of the malonic ester synthesis, providing a versatile method for the preparation of substituted carboxylic acids. The choice between this compound and diethyl malonate can influence the reaction outcome and subsequent synthetic steps.
General Reaction Scheme:
Caption: General workflow for the alkylation of malonic esters.
This compound: The presence of the benzyl group offers the distinct advantage of selective deprotection through hydrogenolysis, leaving the methyl ester and other functional groups intact. This orthogonality is highly valuable in multi-step syntheses of complex molecules. However, the bulkier benzyl group might introduce steric hindrance, potentially affecting the rate and yield of the alkylation step, especially with bulky alkylating agents.
Diethyl Malonate: As a widely used and commercially available reagent, diethyl malonate has a well-established reactivity profile in alkylation reactions.[5] The two ethyl ester groups are generally stable under the basic conditions of alkylation. However, subsequent selective hydrolysis of one of the ethyl esters is not straightforward, typically requiring harsh conditions that can affect other functional groups.
While direct comparative studies are limited, the following table summarizes representative yields for the benzylation of malonic esters. Note: These data are from different sources and not from a head-to-head comparison.
| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |
| Diethyl Malonate | Benzyl Chloride | Sodium Ethoxide | Ethanol (B145695) | 51-57%[6] |
| Diethyl Malonate | Benzyl Chloride | TEBAC (catalyst) | Microwave | - |
Hydrolysis and Decarboxylation
Following alkylation, the malonic ester derivative is typically hydrolyzed to the corresponding dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final substituted carboxylic acid.
General Reaction Scheme:
Caption: General workflow for hydrolysis and decarboxylation.
This compound: The key advantage of this compound lies in the differential reactivity of its ester groups. The benzyl ester can be selectively cleaved under mild hydrogenolysis conditions (e.g., H₂, Pd/C), leaving the methyl ester intact. This allows for further synthetic manipulations at the carboxylic acid functionality before or after modification of the methyl ester.
Diethyl Malonate: Hydrolysis of diethyl malonate derivatives typically requires strong acidic or basic conditions, which can lead to the cleavage of both ester groups.[5] This is followed by decarboxylation to give the desired carboxylic acid. The lack of selectivity in the hydrolysis step limits its application in more intricate synthetic strategies where one of the ester groups needs to be preserved.
Experimental Protocols
Alkylation of Diethyl Malonate with Benzyl Chloride
This protocol is adapted from a procedure found in Organic Syntheses.[6]
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Benzyl chloride
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. Ensure adequate ventilation as hydrogen gas is evolved.
-
Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.04 equivalents) dropwise.
-
Following the addition of diethyl malonate, add benzyl chloride (1.0 equivalent) dropwise over 2-3 hours.
-
Heat the mixture to reflux with stirring. Continue refluxing until the reaction mixture is neutral to moist litmus (B1172312) paper (typically 8-11 hours).
-
After the reaction is complete, remove the ethanol by distillation.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl benzylmalonate.
Alkylation of this compound (General Procedure)
Materials:
-
This compound
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous solvent (e.g., THF, DMF)
-
Alkyl halide (e.g., methyl iodide)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationships in Malonic Ester Synthesis
The following diagram illustrates the logical progression of a typical malonic ester synthesis, highlighting the key transformations.
Caption: Key stages in a malonic ester synthesis workflow.
Conclusion
Both this compound and diethyl malonate are valuable reagents in organic synthesis, each with its own set of advantages and disadvantages.
-
Diethyl malonate is a cost-effective and widely used reagent for standard malonic ester syntheses where subsequent differential manipulation of the ester groups is not required.
-
This compound offers superior synthetic flexibility due to the orthogonal nature of its ester groups. The ability to selectively cleave the benzyl ester under mild hydrogenolysis conditions makes it the preferred choice for the synthesis of complex molecules requiring multi-step transformations and protecting group strategies.
The selection between these two malonates should be guided by the specific requirements of the synthetic target, the overall synthetic strategy, and considerations of cost and availability. For syntheses demanding chemoselectivity and orthogonal deprotection, the advantages offered by this compound often justify its use over the more conventional diethyl malonate.
References
A Comparative Guide to Chiral Malonate Equivalents for the Synthesis of Chiral Building Blocks
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral building blocks is a cornerstone of modern chemistry. Benzyl (B1604629) methyl malonate and its analogs are key precursors for creating these intricate molecular architectures. This guide provides an objective comparison of prominent alternatives to benzyl methyl malonate, offering a detailed analysis of their performance, supported by experimental data and protocols.
This publication delves into a selection of versatile reagents and methodologies that serve as powerful alternatives for generating chiral malonate-derived structures. We will explore the utility of Meldrum's acid derivatives, diethyl acetamidomalonate, and advanced catalytic strategies such as phase-transfer catalysis and enzymatic desymmetrization. Each alternative is evaluated based on reaction yields, enantioselectivity, and the scope of its application, providing a comprehensive resource for selecting the optimal synthetic route.
Performance Comparison of this compound Alternatives
The following table summarizes the performance of various alternatives in the asymmetric synthesis of chiral building blocks, focusing on the introduction of a benzyl group as a representative transformation. The data highlights the yields and enantiomeric excess (ee) achieved under different catalytic systems.
| Alternative | Catalyst/Method | Electrophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS bromide (Phase-Transfer Catalyst) | Benzyl bromide | 95 | 95 | [1][2] |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS bromide (Phase-Transfer Catalyst) | 4-Methoxybenzyl bromide | 99 | 91 | [1][2] |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS bromide (Phase-Transfer Catalyst) | 4-Fluorobenzyl bromide | 99 | 98 | [1][2] |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS bromide (Phase-Transfer Catalyst) | 2-Naphthylmethyl bromide | 99 | 98 | [1][2] |
| Diethyl 2-benzylmalonate | Pig Liver Esterase (Enzymatic Desymmetrization) | N/A (hydrolysis) | - | low (17% for 2-benzyl-2-methylmalonic acid diethyl ester) | |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Evans Auxiliary | Benzyl bromide | 90-95 | >99:1 (diastereomeric ratio) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the adoption of these techniques.
Protocol 1: Asymmetric Benzylation via Phase-Transfer Catalysis
This protocol describes the enantioselective alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonate using a chiral phase-transfer catalyst.[1][2]
Materials:
-
2,2-Diphenylethyl tert-butyl α-methylmalonate
-
(S,S)-3,4,5-Trifluorophenyl-NAS bromide
-
Benzyl bromide
-
50% Aqueous potassium hydroxide (B78521) (KOH)
-
Toluene
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 2,2-diphenylethyl tert-butyl α-methylmalonate (1.0 equiv) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (0.05 equiv) in toluene, add benzyl bromide (5.0 equiv).
-
Cool the reaction mixture to -40 °C.
-
Add 50% aqueous KOH (5.0 equiv) dropwise.
-
Stir the mixture vigorously at -40 °C for 30 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.
Protocol 2: Asymmetric Alkylation using an Evans Chiral Auxiliary
This protocol outlines the general procedure for the asymmetric benzylation of an N-acyl oxazolidinone (Evans auxiliary).
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acylation: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise and stir for 30 minutes. Add propionyl chloride (1.1 equiv) and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes.
-
Alkylation: Cool the solution of the N-propionyl oxazolidinone to -78 °C and add LDA (1.1 equiv) dropwise. After stirring for 30 minutes, add benzyl bromide (1.2 equiv).
-
Stir the reaction at -78 °C for 2-4 hours, then warm to 0 °C and stir for another hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
-
The chiral auxiliary can be cleaved to yield the chiral carboxylic acid.
Protocol 3: Asymmetric Synthesis of Amino Acids using Diethyl Acetamidomalonate
This protocol provides a general method for the synthesis of racemic α-amino acids. For enantioselectivity, a chiral resolution step or an asymmetric catalytic method would be required.
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide (NaOEt)
-
Benzyl chloride
-
Aqueous acid (e.g., HCl)
Procedure:
-
Dissolve diethyl acetamidomalonate in ethanol and add a solution of sodium ethoxide in ethanol.
-
Add benzyl chloride and heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Hydrolyze the resulting intermediate by heating with aqueous acid.
-
Upon cooling, the racemic amino acid will precipitate and can be collected by filtration.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships of the described synthetic methods.
Discussion of Alternatives
Meldrum's acid and its derivatives are highly acidic cyclic malonates, making them excellent nucleophiles in various reactions. Their rigid structure can lead to high stereoselectivity in asymmetric transformations. The products can be readily decarboxylated or further modified.
Diethyl acetamidomalonate is a widely used and commercially available starting material for the synthesis of α-amino acids. The acetamido group serves as a protecting group for the nitrogen atom, and the malonate moiety allows for the introduction of various side chains via alkylation. While classical methods produce racemic amino acids, modern asymmetric catalysis can be employed to achieve high enantioselectivity.
Phase-transfer catalysis (PTC) offers a practical and scalable method for the asymmetric alkylation of malonates. Chiral quaternary ammonium salts are typically used to shuttle the malonate enolate from an aqueous or solid phase to the organic phase where it reacts with an electrophile. This method avoids the need for strictly anhydrous conditions and strong bases. As demonstrated in the data table, high yields and enantioselectivities can be achieved with a variety of electrophiles.[1][2]
Chiral auxiliaries , such as Evans oxazolidinones, provide a reliable and predictable way to control stereochemistry. The auxiliary is temporarily attached to the malonate, directs the alkylation to one face of the enolate, and is subsequently cleaved to reveal the chiral product. This method often gives very high diastereoselectivities, which translate to high enantiomeric excesses after cleavage.
Enzymatic desymmetrization is a powerful green chemistry approach for the synthesis of chiral malonic acid monoesters. Lipases are commonly used to selectively hydrolyze one of the two ester groups of a prochiral disubstituted malonate. While this method can provide high enantioselectivity, the substrate scope may be limited by the specificity of the enzyme. For instance, the enzymatic hydrolysis of 2-benzyl-2-methyl-malonic acid diethyl ester with Pig Liver Esterase results in a low enantiomeric excess.
References
A Comparative Guide to the Validation of Stereochemistry in Benzyl Methyl Malonate Products
For researchers, scientists, and drug development professionals, the precise determination of a product's stereochemistry is a critical step in ensuring its efficacy and safety. This guide provides an objective comparison of three widely used analytical techniques for the validation of stereochemistry in benzyl (B1604629) methyl malonate products: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, and Single-Crystal X-ray Crystallography. This comparison is supported by illustrative experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparison of Analytical Techniques
The selection of an analytical method for stereochemical validation depends on various factors, including the stage of research, the required level of accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique.
| Parameter | Chiral HPLC | NMR (Mosher's Method) | X-ray Crystallography |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Covalent derivatization of enantiomers into diastereomers with distinct NMR signals. | Definitive determination of the three-dimensional arrangement of atoms in a crystal. |
| Primary Output | Chromatogram showing separated enantiomeric peaks. | ¹H or ¹⁹F NMR spectrum with distinct signals for each diastereomer. | A complete 3D molecular structure with the absolute configuration. |
| Typical Analysis Time | 15-30 minutes per sample. | 1-2 hours for derivatization, then 5-15 minutes for NMR acquisition. | Days to weeks for crystal growth and data analysis. |
| Accuracy | High (typically >99%) | Good to High (typically 98-99.5%) | Unambiguous, considered the "gold standard" for absolute configuration. |
| Precision (%RSD) | < 2% | < 3% | Not applicable for a single structure determination. |
| Limit of Detection (LOD) | ~0.05% of the minor enantiomer. | ~1-2% of the minor enantiomer. | Not applicable for enantiomeric excess determination. |
| Limit of Quantitation (LOQ) | ~0.15% of the minor enantiomer. | ~5% of the minor enantiomer. | Not applicable for enantiomeric excess determination. |
| Sample Requirement | Micrograms to milligrams. | Milligrams. | Milligrams of a high-purity, crystalline solid. |
| Key Advantage | Excellent for determining enantiomeric excess (ee). | Relatively rapid determination of absolute configuration and ee. | Provides the absolute, unambiguous stereochemistry. |
| Key Limitation | Requires method development; does not directly provide absolute configuration without a known standard. | Derivatization may not be quantitative and can be complex. | Requires a suitable single crystal, which can be difficult to obtain. |
In-Depth Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide comprehensive protocols for each of the compared analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers, making it ideal for determining the enantiomeric excess of a benzyl methyl malonate product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase (CSP) column: For α-substituted malonates, polysaccharide-based columns such as Daicel Chiralpak AD-H or OJ-H are often effective.[1]
Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A common starting ratio is 90:10 (v/v).[2] The optimal ratio may require adjustment to achieve baseline separation.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound product in 1 mL of the mobile phase.
-
Chromatographic Conditions:
-
Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
NMR Spectroscopy: Mosher's Method
Mosher's method is a classic NMR technique used to determine the absolute configuration and enantiomeric excess of chiral alcohols and amines.[3][4] For α-hydroxy this compound, this method is highly applicable. It involves the derivatization of the chiral substrate with an enantiomerically pure chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers that are distinguishable by NMR.[5]
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher is recommended).
-
NMR tubes.
Reagents:
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Chiral α-hydroxy this compound sample.
-
Anhydrous pyridine (B92270) or another suitable base.
-
Deuterated chloroform (B151607) (CDCl₃).
Procedure:
-
Derivatization (prepare two separate samples):
-
Sample A ((S)-MTPA ester): In a clean, dry NMR tube, dissolve ~5 mg of the chiral alcohol in 0.5 mL of anhydrous pyridine. Add a slight molar excess (~1.1 equivalents) of (R)-MTPA-Cl.
-
Sample B ((R)-MTPA ester): In a separate NMR tube, repeat the process using (S)-MTPA-Cl.
-
-
Reaction: Cap the NMR tubes and allow the reactions to proceed at room temperature for several hours, or until completion.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric ester samples in CDCl₃.
-
Data Analysis:
-
Identify and assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for corresponding protons on either side of the newly formed ester linkage.
-
The sign of Δδ can be used to deduce the absolute configuration based on the established Mosher's model.
-
The enantiomeric excess can be determined by integrating well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
Single-Crystal X-ray Crystallography
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, providing a three-dimensional map of the atomic arrangement in a crystal.[6][7]
Instrumentation:
-
Single-crystal X-ray diffractometer.
Materials:
-
Enantiomerically pure, solid sample of the this compound derivative.
-
A selection of solvents for crystallization trials (e.g., ethanol, ethyl acetate, hexane).
Procedure:
-
Crystal Growth: Grow a single crystal of the compound with dimensions of approximately 0.1-0.3 mm. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on the diffractometer. An X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated. For light-atom structures, using Cu Kα radiation is often preferred to enhance anomalous dispersion effects, which are crucial for determining the absolute configuration.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the crystal's unit cell and space group. The initial structure is solved and then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.[9] A value near 1 indicates that the inverted structure is the correct one.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for chiral HPLC analysis and Mosher's method.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Mosher's Method.
Conclusion
The validation of stereochemistry in this compound products can be effectively achieved using chiral HPLC, NMR spectroscopy with Mosher's method, or single-crystal X-ray crystallography. Chiral HPLC excels in providing accurate and precise quantification of enantiomeric excess. NMR with Mosher's method offers a relatively rapid means to determine both absolute configuration and enantiomeric purity. For an unambiguous and definitive determination of the absolute stereochemistry, X-ray crystallography remains the gold standard, contingent on the ability to grow a suitable single crystal. The choice of method should be guided by the specific analytical requirements, available resources, and the stage of the research or drug development process. For comprehensive characterization, a combination of these techniques is often employed, for instance, using chiral HPLC for routine ee determination and X-ray crystallography for the initial absolute configuration assignment of a new entity.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data of Benzyl Methyl Malonate Reaction Products
This guide provides a comprehensive comparison of the spectroscopic data for the products formed during the malonic ester synthesis reaction of benzyl (B1604629) methyl malonate. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic characteristics of the key intermediate and the final carboxylic acid product. The information herein is supported by experimental data from analogous compounds and established protocols.
Reaction Overview: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids. In this context, benzyl methyl malonate is deprotonated to form an enolate, which then undergoes nucleophilic substitution with an alkyl halide (in this case, benzyl chloride). The resulting dialkylated ester is subsequently hydrolyzed to a dicarboxylic acid, which readily decarboxylates upon heating to yield the final carboxylic acid product.
A Comparative Guide to Catalysts for Benzyl Methyl Malonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzyl (B1604629) methyl malonate, a valuable intermediate in the production of pharmaceuticals and other fine chemicals, can be achieved through various catalytic routes. The choice of catalyst is a critical factor that influences reaction efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of three major catalytic systems: solid acid catalysis, phase-transfer catalysis (PTC), and enzymatic catalysis, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for different catalytic approaches in the synthesis of benzyl methyl malonate and related compounds.
| Catalyst Type | Specific Catalyst Example | Reactants | Reaction | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Key Advantages |
| Solid Acid | Sulfated Ceria-Zirconia (SCZ) | Dimethyl Malonate + Benzyl Alcohol | Transesterification | 140 | 3 | 88 (Total Transester) | Moderate for BMM | Heterogeneous, reusable, easy separation. |
| Solid Acid | Sulfated Zirconia (SZ) | Diethyl Malonate + Benzyl Alcohol | Transesterification | 120 | 5 | 88 (Total Transester) | Moderate for BEM | Heterogeneous, stable, good yields.[1] |
| Phase-Transfer | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate + Benzyl Bromide | Alkylation | -40 | 30 | 75 | High (Product Specific) | High yields under mild conditions, suitable for complex substrates.[2][3] |
| Enzymatic | Novozym 435 (Immobilized Lipase B) | Malonic Acid Diester + Benzyl Alcohol | Esterification / Transesterification | 60-80 | 24-48 | >90 (General Ester Synthesis) | High | High selectivity, mild conditions, environmentally friendly. |
Note: Data for solid acid catalysts represent total transesterification yield, with this compound (BMM) or benzyl ethyl malonate (BEM) as one of the products.[1][4] The primary product in these studies was often the dibenzyl malonate. Data for phase-transfer catalysis is based on the benzylation of a substituted malonate.[2][3] Enzymatic catalysis data is representative of typical lipase-catalyzed esterifications.
Reaction Pathways and Experimental Workflows
The synthesis of this compound can be approached through different chemical transformations, primarily transesterification and alkylation. The choice of pathway is intrinsically linked to the selected catalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Comparative Guide to the Synthesis of 4-Phenylbutanoic Acid: Evaluating the Efficacy of Benzyl Methyl Malonate and Alternative Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of synthetic routes to 4-phenylbutanoic acid, with a focus on the efficacy of utilizing Benzyl Methyl Malonate. We will explore this method alongside alternative pathways, presenting supporting experimental data and detailed protocols to inform your synthetic strategy.
The synthesis of carboxylic acids, such as 4-phenylbutanoic acid, is a fundamental process in organic chemistry, with applications in pharmaceuticals and materials science. The selection of a synthetic route is a critical decision, influenced by factors such as yield, reaction time, cost of reagents, and safety. This guide will objectively compare the malonic ester synthesis using this compound against two prominent alternatives: the Friedel-Crafts acylation followed by reduction, and the Arndt-Eistert homologation.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic pathways to 4-phenylbutanoic acid.
| Parameter | Malonic Ester Synthesis (this compound) | Friedel-Crafts Acylation & Reduction | Arndt-Eistert Homologation |
| Starting Materials | This compound, 1-bromo-2-phenylethane | Benzene (B151609), Succinic anhydride (B1165640) | 3-Phenylpropanoic acid, Thionyl chloride, Diazomethane (B1218177) |
| Key Intermediates | Benzyl methyl (2-phenylethyl)malonate | 4-oxo-4-phenylbutanoic acid | 4-phenyl-1-diazo-2-butanone |
| Overall Yield (Estimated) | 75-85% | 80-90% | 60-70% |
| Reaction Time | 12-24 hours | 8-16 hours | 24-48 hours |
| Key Advantages | Good yield, versatile for creating substituted acids. | High yield, uses readily available starting materials. | Useful for chain extension by one carbon, preserves stereochemistry. |
| Key Disadvantages | Multi-step process, potential for side reactions. | Requires a reduction step, use of hazardous Lewis acids. | Use of highly toxic and explosive diazomethane. |
Synthetic Route 1: Malonic Ester Synthesis with this compound
The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids.[1] This route utilizes the acidic α-hydrogen of a malonic ester, which can be deprotonated to form a nucleophilic enolate that subsequently undergoes alkylation.[2] Hydrolysis and decarboxylation of the alkylated malonate yield the desired carboxylic acid.[2] While diethyl malonate is commonly used, this compound offers comparable reactivity.
The overall workflow for this synthesis is depicted below:
Experimental Protocol:
Step 1: Alkylation of this compound
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.
-
Cool the solution in an ice bath and add this compound dropwise with stirring.
-
To the resulting enolate solution, add 1-bromo-2-phenylethane dropwise.
-
Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the reaction mixture with a dilute acid and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude alkylated malonate.
Step 2: Hydrolysis and Decarboxylation
-
Reflux the crude alkylated malonate with a solution of concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude 4-phenylbutanoic acid can be purified by recrystallization or distillation.
Synthetic Route 2: Friedel-Crafts Acylation and Subsequent Reduction
A highly efficient alternative involves the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid.[3] This intermediate is then reduced to the target molecule. Two common reduction methods are the Clemmensen and Wolff-Kishner reductions.
Experimental Protocols:
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride in dry benzene, add succinic anhydride portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 4-oxo-4-phenylbutanoic acid.[3]
Clemmensen Reduction:
-
To a flask containing amalgamated zinc, add concentrated hydrochloric acid, water, toluene, and 4-oxo-4-phenylbutanoic acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent to yield 4-phenylbutanoic acid.[4]
Wolff-Kishner Reduction:
-
To a solution of 4-oxo-4-phenylbutanoic acid in diethylene glycol, add hydrazine (B178648) hydrate (B1144303) and potassium hydroxide.
-
Heat the mixture to 180-200°C for 3-4 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture, dilute with water, and acidify with concentrated hydrochloric acid.
-
Extract the product with ether, wash with brine, dry over sodium sulfate, and concentrate to give 4-phenylbutanoic acid.[5][6]
Synthetic Route 3: Arndt-Eistert Homologation
The Arndt-Eistert reaction is a method for converting a carboxylic acid to its next higher homolog.[7] This sequence involves the conversion of the starting acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (like water) yields the homologated acid.[8][9]
Experimental Protocol:
-
Convert 3-phenylpropanoic acid to its acid chloride by reacting it with thionyl chloride.
-
Carefully add the acid chloride to a solution of diazomethane in diethyl ether at 0°C.
-
After the reaction is complete, remove the excess diazomethane.
-
Treat the resulting diazoketone with a suspension of silver oxide in aqueous sodium thiosulfate (B1220275) solution and heat to induce the Wolff rearrangement.
-
Acidify the reaction mixture and extract the product with ether.
-
Dry the organic layer and remove the solvent to obtain 4-phenylbutanoic acid.
Safety Note: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[7]
Conclusion
The choice of synthetic route for 4-phenylbutanoic acid depends on the specific requirements of the researcher.
-
The Malonic Ester Synthesis using this compound offers a reliable and versatile method with good yields, particularly when substitutions on the carboxylic acid chain are desired.
-
The Friedel-Crafts Acylation followed by Reduction is a high-yielding pathway that utilizes common and inexpensive starting materials, making it suitable for large-scale synthesis.[10]
-
The Arndt-Eistert Homologation , despite its use of hazardous reagents, is a valuable tool for the specific purpose of one-carbon chain extension of a carboxylic acid.[8]
Researchers should carefully consider the advantages and disadvantages of each method, including reagent availability, safety protocols, and desired final purity, before selecting the most appropriate synthetic strategy.
References
- 1. Clemmensen Reduction [organic-chemistry.org]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
Illuminating Molecular Structures: A Guide to 13C NMR Analysis for Benzyl Methyl Malonate Product Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural verification of benzyl (B1604629) methyl malonate, a key intermediate in various organic syntheses. By presenting experimental data, detailed protocols, and comparative analysis with potential impurities and side products, this document serves as a practical resource for ensuring the integrity of your synthetic products.
The synthesis of benzyl methyl malonate typically involves the reaction of a methyl malonate salt with benzyl bromide. While seemingly straightforward, this reaction can yield side products and may be incomplete, necessitating a robust analytical method for product confirmation. 13C NMR spectroscopy offers a powerful, non-destructive technique to probe the carbon framework of a molecule, providing a unique fingerprint of its structure.
Comparative 13C NMR Data Analysis
The following table summarizes the expected 13C NMR chemical shifts for this compound, alongside experimental data for its starting materials and potential byproducts. This direct comparison allows for the clear identification of the desired product and the detection of any significant impurities.
| Compound | Carbon Atom | Expected/Experimental Chemical Shift (δ, ppm) | Reference |
| This compound (Predicted) | Carbonyl (Ester) | ~168-172 | Predicted |
| Methylene (-CH2-) | ~45-50 | Predicted | |
| Methoxy (-OCH3) | ~52 | Predicted | |
| Benzylic (-CH2-Ph) | ~67 | Predicted | |
| Phenyl (Cq) | ~135 | Predicted | |
| Phenyl (CH) | ~128-129 | Predicted | |
| Methyl Potassium Malonate | Carbonyl (Ester) | ~170 | Experimental |
| Methylene (-CH2-) | ~46 | Experimental | |
| Methoxy (-OCH3) | ~51 | Experimental | |
| Benzyl Bromide | Benzylic (-CH2-Br) | ~33 | Experimental |
| Phenyl (Cq) | ~138 | Experimental | |
| Phenyl (CH) | ~128-129 | Experimental | |
| Dimethyl Malonate (Impurity) | Carbonyl (Ester) | ~167 | Experimental |
| Methylene (-CH2-) | ~41 | Experimental | |
| Methoxy (-OCH3) | ~52 | Experimental | |
| Dibenzyl Malonate (Side Product) | Carbonyl (Ester) | ~168 | Experimental |
| Methylene (-CH2-) | ~46 | Experimental | |
| Benzylic (-CH2-Ph) | ~67 | Experimental | |
| Phenyl (Cq) | ~135 | Experimental | |
| Phenyl (CH) | ~128-129 | Experimental |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of diethyl benzylmalonate.
Materials:
-
Methyl potassium malonate
-
Benzyl bromide
-
Dry N,N-Dimethylformamide (DMF)
-
Anhydrous potassium carbonate (optional, if starting from methyl malonate)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl potassium malonate in dry DMF.
-
Add benzyl bromide to the solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
13C NMR Sample Preparation and Analysis
Materials:
-
Synthesized this compound product
-
Deuterated chloroform (B151607) (CDCl3)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve approximately 20-50 mg of the purified this compound product in approximately 0.6 mL of CDCl3.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence.
-
Process the resulting Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak of CDCl3 at 77.16 ppm.
-
Analyze the chemical shifts and compare them with the data in the provided table to confirm the structure and assess the purity of the product.
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound using 13C NMR analysis.
Caption: Workflow for this compound Synthesis and 13C NMR Confirmation.
By following the protocols and utilizing the comparative data provided in this guide, researchers can confidently verify the structure of their synthesized this compound, ensuring the quality and reliability of their subsequent research endeavors.
Safety Operating Guide
Proper Disposal of Benzyl Methyl Malonate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of benzyl (B1604629) methyl malonate, a common reagent in organic synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Key Safety and Physical Data
A thorough understanding of the properties of benzyl methyl malonate is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 52267-39-7[1] |
| Molecular Formula | C₁₁H₁₂O₄[1][2] |
| Molecular Weight | 208.21 g/mol [1] |
| Form | Liquid |
| Boiling Point | 125 °C at 0.5 mmHg |
| Density | 1.15 g/mL at 25 °C |
| Storage Class | Combustible liquids |
Experimental Protocols for Disposal
The proper disposal of this compound must be conducted in a manner that neutralizes its reactivity and minimizes environmental impact. The following protocol outlines the recommended step-by-step procedure.
Personal Protective Equipment (PPE): Before beginning the disposal process, ensure the following PPE is worn:
-
N95 dust mask (or equivalent respiratory protection)
-
Chemical safety goggles or face shield
-
Chemically resistant gloves
-
Laboratory coat
Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Avoid mixing with other waste streams, particularly strong oxidizing agents, strong acids, or strong bases, to prevent hazardous reactions.[3]
-
-
Regulatory Compliance:
-
Disposal Method:
-
Do not dispose of this compound down the drain. [3]
-
For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.
-
For larger quantities, arrange for disposal through a licensed professional waste disposal service.
-
-
Container Management:
-
Ensure waste containers are kept tightly closed and stored in a dry, cool, and well-ventilated area, away from heat and sources of ignition.[3]
-
Properly label the container with the contents ("Waste this compound") and any applicable hazard warnings.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Benzyl Methyl Malonate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of Benzyl methyl malonate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is a combustible liquid that can cause skin and serious eye irritation.[1] Some safety data sheets also indicate that it may be harmful if swallowed and could cause respiratory irritation.[2][3] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Table 1: Hazard Summary
| Hazard Type | Description |
| Physical Hazard | Combustible liquid[4][5] |
| Health Hazards | Causes skin irritation[1] |
| Causes serious eye irritation[1] | |
| May be harmful if swallowed[3] | |
| May cause respiratory irritation[3] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Follow manufacturer's specifications for breakthrough time and dexterity |
| Laboratory coat | To prevent skin contact[1] | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Procedural Guidance
1. Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Verify the location and accessibility of safety showers and eyewash stations.[1]
-
Assemble all necessary PPE as outlined in Table 2.
2. Handling and Use:
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid direct contact with skin and eyes by wearing appropriate PPE.[1][6]
-
Ground all equipment when transferring large quantities to prevent static discharge.
-
Keep the container tightly closed when not in use.[6]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1][6]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Ensure the storage container is clearly labeled and tightly sealed.
4. Spill and Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6] Ensure adequate ventilation. For large spills, evacuate the area and contact emergency services.
5. Disposal Plan:
-
All waste containing this compound must be treated as chemical waste.
-
Chemical waste generators are responsible for determining if the waste is classified as hazardous and must comply with all local, regional, and national waste disposal regulations.[1][8]
-
Do not dispose of this compound down the drain.[1]
-
Collect all contaminated materials (e.g., gloves, absorbent materials) in a labeled, sealed container for proper disposal by a licensed waste management company.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Benzene Compounds - Crysdot [crysdotllc.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound 90 52267-39-7 [sigmaaldrich.com]
- 5. 苄基丙二酸二甲酯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
